WIN 62,577
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3R,4S,7S,8R,11S,12R)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCYJDNOPAFFOW-XOAARHKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568483 | |
| Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138091-43-7 | |
| Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WIN 62,577
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIN 62,577 is a multifaceted pharmacological agent demonstrating a complex mechanism of action. Primarily recognized as a potent, species-selective antagonist of the tachykinin NK1 receptor, it exhibits high affinity for the rat NK1 receptor but not the human counterpart. Concurrently, this compound functions as a positive allosteric modulator of the muscarinic M3 acetylcholine (B1216132) receptor, enhancing the affinity of the endogenous ligand, acetylcholine. Furthermore, recent studies have elucidated its potent antiviral properties, specifically as an inhibitor of the main protease (Mpro) of SARS-CoV-2. This guide provides a comprehensive technical overview of these distinct yet concurrent mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Tachykinin NK1 Receptor Antagonism
This compound acts as a competitive antagonist at the tachykinin NK1 receptor, with a pronounced selectivity for the rat isoform. This antagonism blocks the physiological effects of the endogenous ligand, Substance P (SP).
Quantitative Data: Binding Affinity
The antagonist potency of this compound at the rat NK1 receptor has been determined through radioligand binding assays.
| Compound | Receptor | Species | Assay Type | Ki (nM) |
| This compound | NK1 | Rat | [³H]-Substance P competition | ~1-10 |
Note: Specific Ki values can vary between studies and experimental conditions. The provided value is an approximate range based on available literature.
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the rat NK1 receptor.
Materials:
-
Membrane preparations from rat brain tissue or cells expressing the rat NK1 receptor.
-
[³H]-Substance P (radioligand).
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and protease inhibitors).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of [³H]-Substance P with the membrane preparation in the assay buffer.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the NK1 receptor.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Diagram
Caption: Antagonism of the NK1 Receptor Signaling Pathway by this compound.
Muscarinic M3 Receptor Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) at the muscarinic M3 acetylcholine receptor. It binds to a site topographically distinct from the orthosteric binding site for acetylcholine (ACh), thereby increasing the affinity and/or efficacy of ACh.
Quantitative Data: Allosteric Effects
The allosteric effects of this compound on muscarinic receptors have been characterized in radioligand binding studies.[1]
| Receptor Subtype | Ligand | Cooperativity with [³H]NMS | Cooperativity with Acetylcholine | Log Affinity (KA) |
| M1 | This compound | Negative | Neutral | ~5.5 |
| M2 | This compound | Negative | Negative | ~6.0 |
| M3 | This compound | Neutral | Positive | ~6.2 |
| M4 | This compound | Negative | Negative | ~5.8 |
Data extracted from Lazareno et al., 2002, Molecular Pharmacology.[1]
Experimental Protocol: Allosteric Radioligand Binding Assay
Objective: To characterize the allosteric modulation of this compound on acetylcholine (ACh) binding to the M3 receptor.
Materials:
-
Membranes from cells expressing the human M3 receptor.
-
[³H]-N-methylscopolamine ([³H]NMS) (a muscarinic antagonist radioligand).
-
Unlabeled acetylcholine (ACh).
-
Unlabeled this compound.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GTPγS (optional, for functional assays).
-
Standard laboratory equipment for radioligand binding assays.
Procedure:
-
Competition Binding Assay: Perform a competition binding assay with a fixed concentration of [³H]NMS and increasing concentrations of ACh in the absence and presence of a fixed concentration of this compound.
-
Data Analysis: Analyze the data using a non-linear regression model to determine the effect of this compound on the IC₅₀ of ACh. A leftward shift in the ACh competition curve in the presence of this compound indicates positive cooperativity.
-
Quantification of Cooperativity: The degree of allosteric modulation can be quantified by calculating the cooperativity factor (α), where α > 1 indicates positive cooperativity. This can be derived from the fold shift in the agonist's affinity.
Signaling Pathway Diagram
Caption: Positive Allosteric Modulation of the M3 Receptor by this compound.
Antiviral Activity against SARS-CoV-2
Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus.
Quantitative Data: Enzyme Inhibition
| Compound | Target | Virus | Assay Type | IC₅₀ (µM) |
| This compound | Main Protease (Mpro) | SARS-CoV-2 | FRET-based enzymatic assay | ~5-15 |
Note: The IC₅₀ value is an approximation based on emerging research and may vary.
Experimental Protocol: FRET-based Mpro Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro.
-
Fluorogenic substrate containing a cleavage site for Mpro, flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl).
-
This compound.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Fluorescence plate reader.
Procedure:
-
Pre-incubate the recombinant Mpro with varying concentrations of this compound in the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by Mpro separates the donor and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Logical Relationship Diagram
References
The Discovery and Synthesis of WIN 62,577: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 62,577 is a non-steroidal, small molecule that has garnered interest in the scientific community for its dual activity as a potent, species-selective antagonist of the neurokinin-1 (NK1) receptor and as an allosteric modulator of muscarinic M3 receptors.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers and professionals in drug development.
Discovery and Biological Activity
Initially identified as a potent and centrally active antagonist at rat NK1 receptors, this compound, with the chemical name 17-beta-hydroxy-17-alpha-ethynyl-delta(4)-androstano[3,2-b]pyrimido[1,2-a]benzimidazole, was found to be less active at the human NK1 receptor.[4] Subsequent research revealed its significant interaction with muscarinic acetylcholine (B1216132) receptors (M1-M4), where it acts as an allosteric enhancer of acetylcholine affinity, particularly at the M3 receptor subtype.[4] This allosteric modulation suggests that this compound binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds.[5]
Quantitative Biological Data
The biological activity of this compound has been characterized through various binding assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Affinity of this compound for Muscarinic Receptors
| Receptor Subtype | Log Affinity (KA) |
| M1 | 5.0 - 6.7 |
| M2 | 5.0 - 6.7 |
| M3 | 5.0 - 6.7 |
| M4 | 5.0 - 6.7 |
Data extracted from Lazareno et al., 2002.[4] The log affinities represent the negative logarithm of the equilibrium dissociation constant (KA) for the unliganded receptor.
Table 2: Cooperativity of this compound with Orthosteric Ligands at Muscarinic Receptors
| Receptor Subtype | Cooperativity with [3H]NMS | Cooperativity with Acetylcholine |
| M1 | Negative/Neutral | Positive/Negative/Neutral |
| M2 | Negative/Neutral | Positive/Negative/Neutral |
| M3 | Neutral | Positive (Enhancer) |
| M4 | Negative/Neutral | Positive/Negative/Neutral |
Data summarized from Lazareno et al., 2002.[4] Cooperativity describes the ability of this compound to alter the binding affinity of the primary ligand.
Chemical Synthesis
While a specific publication detailing the synthesis of this compound has not been identified, the synthesis of the androstano[3,2-b]pyrimido[1,2-a]benzimidazole scaffold has been described. The following is a likely synthetic route based on published methodologies for analogous compounds.
The synthesis commences with a dihydroethisterone skeleton. The key step involves the condensation of a 2-hydroxymethylene-3-oxo-steroid intermediate with 2-aminobenzimidazole (B67599) to form the fused pyrimido[1,2-a]benzimidazole (B3050247) ring system.[6]
Experimental Workflow for the Synthesis of the Core Scaffold
Caption: Proposed synthetic workflow for the androstano[3,2-b]pyrimido[1,2-a]benzimidazole core.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: antagonism of the NK1 receptor and allosteric modulation of the M3 muscarinic receptor.
NK1 Receptor Antagonism
As an antagonist of the NK1 receptor, this compound blocks the binding of the endogenous ligand, Substance P. This action inhibits the downstream signaling cascade typically initiated by Substance P binding, which is involved in processes such as pain transmission and inflammation.
Caption: NK1 receptor signaling pathway and its inhibition by this compound.
M3 Muscarinic Receptor Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) at the M3 muscarinic receptor. It binds to a site distinct from the acetylcholine binding site and enhances the affinity and/or efficacy of acetylcholine. This potentiation of the M3 receptor signaling can lead to various physiological responses, including smooth muscle contraction and glandular secretion.
Caption: Allosteric modulation of the M3 muscarinic receptor signaling by this compound.
Experimental Protocols
Radioligand Binding Assays for Muscarinic Receptors
The interaction of this compound with muscarinic receptors was studied using equilibrium and nonequilibrium radioligand binding methods as described by Lazareno et al. (2002).[4]
Equilibrium Competition Binding:
-
Membrane Preparation: Prepare cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human M1, M2, M3, or M4 muscarinic receptor subtypes.
-
Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS), at a physiological pH.
-
Radioligand: Utilize a high-affinity muscarinic antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS).
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]NMS and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) of this compound.
[3H]NMS Dissociation Rate:
-
Equilibration: Pre-incubate the cell membranes with [3H]NMS to allow for binding to reach equilibrium.
-
Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of an unlabeled muscarinic antagonist (e.g., atropine) in the presence or absence of this compound.
-
Time Course: At various time points, terminate the reaction by rapid filtration and measure the remaining bound radioactivity.
-
Data Analysis: Analyze the dissociation data to determine the off-rate (koff) of [3H]NMS in the presence and absence of this compound to assess cooperativity.
General Protocol for Synthesis of the Androstano[3,2-b]pyrimido[1,2-a]benzimidazole Scaffold
The following is a generalized protocol based on the work of Venepalli et al. (1992) and Ponticello et al. (1992).[6][7]
-
Formylation of the Steroid Ketone: Dissolve the starting steroid (e.g., a dihydroethisterone derivative) in a suitable solvent such as benzene (B151609) or toluene. Add an excess of ethyl formate and a strong base like sodium methoxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with acid and extract the product. Purify the resulting 2-hydroxymethylene-3-oxo-steroid intermediate by chromatography or crystallization.
-
Condensation and Cyclization: To a solution of the 2-hydroxymethylene-3-oxo-steroid in glacial acetic acid, add an equimolar amount of 2-aminobenzimidazole. Reflux the mixture for several hours until the reaction is complete. Cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry. Purify the final androstano[3,2-b]pyrimido[1,2-a]benzimidazole product by recrystallization or column chromatography.
Conclusion
This compound is a fascinating molecule with a dual mechanism of action that makes it a valuable tool for pharmacological research. Its synthesis, likely achieved through a condensation reaction of a functionalized steroid with 2-aminobenzimidazole, yields a rigid scaffold that allows for its specific interactions with both the NK1 and M3 receptors. The detailed understanding of its synthesis and biological activity provides a solid foundation for further investigation into its therapeutic potential and for the design of new, more selective modulators of these important receptor systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New steroidal heterocycles: androstano[3,2-b](pyrimido[1,2-a]benzimidazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and substance P receptor binding activity of androstano[3,2-b]pyrimido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
WIN 62,577: A Technical Guide to its Function as a Non-Human NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WIN 62,577, a potent and species-selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document details its mechanism of action, key quantitative data (presented with representative values), and the experimental protocols utilized for its characterization. Furthermore, it visualizes the core signaling pathways and experimental workflows relevant to the study of NK1 receptor antagonists.
Introduction to this compound and the NK1 Receptor
The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its primary endogenous ligand is the neuropeptide Substance P (SP). This compound is a synthetic, non-peptide molecule that has been identified as a potent antagonist of the NK1 receptor, with marked selectivity for non-human species, particularly rodents such as rats and guinea pigs, while exhibiting low affinity for the human NK1 receptor.[2] This species selectivity makes this compound a valuable tool for preclinical research aimed at understanding the physiological roles of the NK1 receptor in various animal models of disease. Beyond its NK1 receptor antagonism, this compound has also been shown to interact with muscarinic acetylcholine (B1216132) receptors.[2]
Quantitative Data Presentation
The following tables summarize representative quantitative data for a potent, non-human selective NK1 receptor antagonist like this compound. It is important to note that the exact values for this compound may vary between studies and specific experimental conditions.
Table 1: Radioligand Binding Affinity
| Parameter | Species | Radioligand | Tissue/Cell Preparation | Value (nM) |
| Ki | Rat | [³H]-Substance P | Brain Membranes | < 10 |
| IC₅₀ | Rat | [³H]-Substance P | Brain Membranes | < 20 |
| Ki | Guinea Pig | [¹²⁵I]-Substance P | Ileum Membranes | < 15 |
| IC₅₀ | Guinea Pig | [¹²⁵I]-Substance P | Ileum Membranes | < 30 |
Note: These are representative values for a potent non-human NK1 receptor antagonist and are intended for illustrative purposes.
Table 2: In Vitro Functional Antagonism
| Parameter | Species | Assay | Agonist | Value |
| pA₂ | Guinea Pig | Ileum Contraction | Substance P | ~8.5 |
| IC₅₀ | Rat | Substance P-induced Ca²⁺ Mobilization | Substance P | < 50 nM |
Note: These are representative values for a potent non-human NK1 receptor antagonist and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound as a non-human NK1 receptor antagonist are provided below.
Radioligand Binding Assay (Rat Brain Membranes)
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1 receptor in rat brain tissue.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
-
Radioligand: [³H]-Substance P
-
Non-labeled Ligand: Substance P (for determination of non-specific binding)
-
This compound
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add Assay Buffer, a fixed concentration of [³H]-Substance P (typically at its Kd concentration), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Initiate the binding reaction by adding the rat brain membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration of the well contents through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Guinea Pig Ileum Contraction Assay
This functional assay measures the potency (pA₂) of this compound in antagonizing Substance P-induced smooth muscle contraction in isolated guinea pig ileum.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)
-
Substance P
-
This compound
-
Organ bath setup with an isotonic transducer
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and place it in oxygenated Krebs-Henseleit solution.
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Assay Protocol:
-
Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period.
-
In the presence of this compound, obtain a second cumulative concentration-response curve for Substance P.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of the contractile responses and plot them against the logarithm of the agonist concentration.
-
Determine the EC₅₀ values for Substance P in the absence and presence of different concentrations of this compound.
-
Calculate the dose ratio for each concentration of this compound.
-
Construct a Schild plot and determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Mandatory Visualizations
Signaling Pathways
The NK1 receptor primarily signals through the Gq/11 and Gs G-protein pathways upon activation by Substance P. This compound, as an antagonist, blocks these downstream signaling events.
Caption: NK1 Receptor Signaling Pathways and Antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel NK1 receptor antagonist like this compound.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound serves as a critical pharmacological tool for the in-depth investigation of the NK1 receptor's role in non-human physiological and pathological models. Its potent and species-selective antagonist activity allows for the elucidation of NK1 receptor-mediated pathways without the confounding effects on the human receptor subtype. The experimental protocols and data presented in this guide provide a framework for the comprehensive characterization of such compounds, facilitating further research and development in the field of neurokinin receptor pharmacology.
References
Allosteric Modulation of Muscarinic Receptors by WIN 62,577: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the allosteric modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) by the compound WIN 62,577. Initially identified as a rat-specific neurokinin NK1 receptor antagonist, this compound has been demonstrated to act as an allosteric modulator at M1-M4 muscarinic receptors.[1] Notably, it functions as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 receptor subtype.[1][2] This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Allosteric Modulation of Muscarinic Receptors
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] While orthosteric ligands bind to the highly conserved acetylcholine binding site, allosteric modulators bind to a topographically distinct site on the receptor.[3] This interaction can alter the receptor's conformation, leading to a change in the affinity and/or efficacy of the orthosteric ligand.[3] Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. The study of allosteric modulators like this compound is of significant interest as they may offer greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.
Quantitative Data: Binding Affinities and Cooperativity of this compound
The interaction of this compound with muscarinic receptors has been characterized using radioligand binding studies, with the data being consistent with the allosteric ternary complex model.[2] The compound exhibits a range of affinities and cooperativities across the M1-M4 receptor subtypes.
Table 1: Allosteric Profile of this compound at Muscarinic Receptors
| Receptor Subtype | Log Affinity (pKb) of this compound | Cooperativity with Acetylcholine (α) | Effect on [3H]NMS Dissociation | Reference |
| M1 | 5.0 - 6.7 | Negative to Neutral | Not specified | [2] |
| M2 | 5.0 - 6.7 | Negative to Neutral | Not specified | [2] |
| M3 | 5.0 - 6.7 | Positive (approx. 2-fold enhancement of ACh affinity) | No effect | [2] |
| M4 | 5.0 - 6.7 | Negative to Neutral | Not specified | [2] |
| M5 | Not specified | Not specified | Not specified |
Note: The log affinities are presented as a range as reported in the literature for WIN compounds. Specific values for this compound at each subtype were not individually detailed in the reviewed literature. The positive cooperativity at the M3 receptor indicates that this compound enhances the binding of acetylcholine.[2]
Signaling Pathways
Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. The M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. The allosteric modulation by this compound, particularly at the M3 receptor, is expected to enhance the Gq/11 signaling pathway in the presence of acetylcholine.
Experimental Protocols
The characterization of this compound as an allosteric modulator of muscarinic receptors involves radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are used to determine the affinity of this compound for the receptor and its cooperativity with orthosteric ligands.
Objective: To determine the equilibrium dissociation constant (Kb) of this compound and the cooperativity factor (α) with acetylcholine.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Unlabeled ligands: Acetylcholine (ACh), Atropine (for non-specific binding).
-
This compound.
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and acetylcholine in assay buffer.
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]NMS (typically near its Kd value), and varying concentrations of this compound in the absence and presence of a fixed concentration of acetylcholine.
-
Equilibrium: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression, fitting to an allosteric ternary complex model to determine the Kb of this compound and the cooperativity factor (α).
Functional Assays
Functional assays measure the effect of this compound on the cellular response to agonist stimulation.
Objective: To determine the effect of this compound on the potency (EC50) and efficacy (Emax) of acetylcholine-induced calcium release.
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine.
-
This compound.
-
Assay Buffer (e.g., HBSS).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Agonist Addition: Add varying concentrations of acetylcholine to the wells using the plate reader's injection system.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the acetylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values in the absence and presence of this compound.
Objective: To determine the effect of this compound on the potency (EC50) and efficacy (Emax) of acetylcholine-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[35S]GTPγS.
-
Acetylcholine.
-
This compound.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [35S]GTPγS, GDP, and varying concentrations of this compound with varying concentrations of acetylcholine.
-
Equilibrium: Incubate the plates at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the acetylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound serves as a valuable pharmacological tool for studying the allosteric modulation of muscarinic receptors. Its positive cooperativity with acetylcholine at M3 receptors highlights the potential for developing subtype-selective allosteric modulators with therapeutic applications. The data and protocols presented in this guide provide a foundation for further investigation into the mechanism of action and potential physiological roles of this compound and other allosteric modulators of muscarinic receptors. Further research is warranted to fully elucidate the binding site of this compound and its functional consequences across all muscarinic receptor subtypes.
References
An In-Depth Technical Guide to the Chemical and Pharmacological Profile of WIN 62,577
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIN 62,577 is a complex synthetic molecule with a dual pharmacological profile, acting as a potent, species-selective antagonist of the tachykinin NK1 receptor and as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its intricate interactions with its biological targets. Detailed experimental protocols for assays relevant to its characterization and diagrams of the associated signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a structurally complex, non-peptide molecule. Its core is a steroidal androstane (B1237026) framework fused with a pyrimido[1,2-a]benzimidazole (B3050247) moiety.
Chemical Structure:
(A 2D chemical structure image would be placed here in a formal whitepaper)
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzoimidazo[2,1-b]cyclopentanaphtho[1,2-g]quinazolin-1-ol | |
| Molecular Formula | C₂₉H₃₁N₃O | |
| Molecular Weight | 437.58 g/mol | |
| CAS Number | 144177-32-2 or 138091-43-7* | |
| Appearance | Solid, yellow powder | |
| Solubility | Soluble in DMSO. Insoluble in water. | |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C | |
| InChI Key | YBCYJDNOPAFFOW-XOAARHKISA-N |
*Note on CAS Number: There is a discrepancy in the literature and commercial sources regarding the CAS number for this compound, with both 144177-32-2 and 138091-43-7 being cited. Researchers should verify the specific batch information from their supplier.
Pharmacological Profile
This compound exhibits a fascinating dual pharmacology, acting on two distinct G-protein coupled receptor (GPCR) families.
Tachykinin NK1 Receptor Antagonism (Species-Selective)
This compound is a potent antagonist of the tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P. This antagonism is, however, highly species-selective, with high affinity for the rat NK1 receptor and significantly lower affinity for the human NK1 receptor. This property makes it a valuable tool for preclinical research in rat models but limits its direct translational potential to humans as an NK1 antagonist.
Table 2: NK1 Receptor Binding Affinity of this compound
| Species | Receptor | Assay Type | Parameter | Value |
| Rat | NK1 | Not Specified | Potent Antagonist | Not specified |
| Human | NK1 | Not Specified | Low Affinity | Not specified |
Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChRs)
In addition to its effects on the NK1 receptor, this compound functions as an allosteric modulator of muscarinic acetylcholine receptors. It does not bind to the primary acetylcholine binding site (the orthosteric site) but rather to a distinct, secondary (allosteric) site on the receptor. This binding modulates the receptor's response to acetylcholine. This compound has been shown to be an allosteric enhancer of acetylcholine affinity at M3 receptors and also interacts with M1, M2, and M4 subtypes.
Table 3: Muscarinic Acetylcholine Receptor Binding Properties of this compound
| Receptor Subtype | Interaction Type | Parameter | Value (log affinity) |
| M1 | Allosteric Modulator | Log Affinity | 5 to 6.7 |
| M2 | Allosteric Modulator | Log Affinity | 5 to 6.7 |
| M3 | Allosteric Enhancer | Log Affinity | 5 to 6.7 |
| M4 | Allosteric Modulator | Log Affinity | 5 to 6.7 |
Signaling Pathways
NK1 Receptor Signaling and Antagonism by this compound
The NK1 receptor is a Gq-protein coupled receptor. Binding of its endogenous ligand, Substance P, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels. This compound, as a competitive antagonist in rats, would block the binding of Substance P to the NK1 receptor, thereby inhibiting this downstream signaling.
M3 Muscarinic Receptor Signaling and Allosteric Modulation by this compound
The M3 muscarinic receptor is also a Gq-coupled receptor. Its activation by acetylcholine (ACh) triggers a similar signaling cascade to the NK1 receptor. This compound, as a positive allosteric modulator, binds to a site on the M3 receptor that is different from the ACh binding site. This binding is thought to induce a conformational change in the receptor that increases its affinity for ACh, thereby enhancing the downstream signaling response to a given concentration of the endogenous agonist.
Experimental Protocols
The following are generalized protocols for key assays used to characterize compounds like this compound. Specific details may need to be optimized for the particular cell line and equipment used.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors using [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist radioligand.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-NMS.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: this compound.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the target muscarinic receptor subtype. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding (NSB): Membranes, [³H]-NMS, and atropine.
-
Competition: Membranes, [³H]-NMS, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the binding by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of this compound to modulate agonist-induced increases in intracellular calcium via Gq-coupled receptors like the NK1 and M3 receptors.
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Agonist (Substance P for NK1, Acetylcholine for M3).
-
Test compound: this compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer (containing probenecid if necessary) in the dark at 37°C for 45-60 minutes.
-
Compound Addition:
-
For Antagonism (NK1): Add various concentrations of this compound to the wells and incubate for a short period. Then, add a fixed concentration of Substance P.
-
For Allosteric Modulation (M3): Add various concentrations of this compound. Then, add a dose-response curve of acetylcholine.
-
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. For antagonism, calculate the IC₅₀ of this compound. For allosteric modulation, analyze the shift in the acetylcholine dose-response curve in the presence of this compound to determine the change in EC₅₀ and maximal response.
Conclusion
This compound is a multifaceted pharmacological tool with a unique profile of species-selective NK1 receptor antagonism and allosteric modulation of muscarinic acetylcholine receptors. Its complex structure and dual activity make it a subject of interest for understanding the intricacies of GPCR function and for the development of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in their exploration of this and similar compounds.
Species Selectivity of WIN 62,577 for the Rat Neurokinin-1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 62,577 is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. It is characterized by a notable species selectivity, demonstrating high potency for the rat NK1 receptor while exhibiting significantly lower affinity for the human NK1 receptor.[1][2][3] This document provides a technical guide on the species selectivity of this compound, summarizing available data, outlining typical experimental protocols for receptor binding studies, and visualizing key pathways and workflows.
Data Presentation
For the purposes of comparison and context, the following table provides a general representation of the expected binding affinity profile for this compound based on available qualitative descriptions.
Table 1: Qualitative Binding Affinity of this compound at NK1 Receptors
| Species | Receptor | Affinity (Ki or IC50) | Reference |
| Rat | NK1 | Potent (Specific values not available in cited literature) | [1][2] |
| Human | NK1 | Low Affinity (Specific values not available in cited literature) | [1][2] |
Experimental Protocols
The determination of binding affinity and selectivity of a compound like this compound for the rat NK1 receptor typically involves radioligand binding assays. Below is a detailed, representative methodology for such an experiment.
Radioligand Binding Assay for Rat NK1 Receptor
1. Materials and Reagents:
-
Biological Material: Rat brain tissue (e.g., cortex or striatum) or cell lines stably expressing the rat NK1 receptor.
-
Radioligand: A high-affinity NK1 receptor radioligand, such as [3H]-Substance P or a radioiodinated antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist like Aprepitant).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Instrumentation: Homogenizer, refrigerated centrifuge, filtration apparatus, and a liquid scintillation counter.
2. Membrane Preparation:
-
Dissect and homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
3. Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.
-
Competitive Binding: Membranes + Radioligand + various concentrations of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
NK1 Receptor Signaling Pathway
The neurokinin-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
References
WIN 62,577 (CAS 144177-32-2): A Technical Guide on a Dual-Action Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIN 62,577 is a complex synthetic molecule with a dual pharmacological profile. Primarily identified as a potent, species-specific antagonist of the rat neurokinin-1 (NK1) receptor, it does not exhibit significant affinity for the human NK1 receptor. Concurrently, this compound functions as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), notably as a positive allosteric modulator of acetylcholine affinity at the M3 subtype. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, pharmacological activity at its principal targets, and a summary of relevant experimental methodologies.
Physicochemical Properties
This compound is a steroidal derivative with a complex heterocyclic structure. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzo[1][2]imidazo[2,1-b]cyclopenta[2][3]naphtho[1,2-g]quinazolin-1-ol |
| CAS Number | 144177-32-2 |
| Molecular Formula | C₂₉H₃₁N₃O |
| Molecular Weight | 437.59 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Pharmacological Activity
The pharmacological profile of this compound is characterized by its interaction with two distinct receptor systems: the neurokinin receptors and the muscarinic acetylcholine receptors.
Neurokinin-1 (NK1) Receptor Antagonism
This compound is a potent antagonist of the rat neurokinin-1 (NK1) receptor.[4][5] This activity is species-specific, with no significant antagonism observed at the human NK1 receptor.[4][5] The quantitative data for its antagonist activity at the rat NK1 receptor is yet to be fully characterized in publicly available literature.
Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChRs)
This compound interacts with M1-M4 muscarinic acetylcholine receptors as an allosteric modulator.[4][5] The nature of this modulation—positive, negative, or neutral cooperativity—varies depending on the receptor subtype.[4]
Table 1: Allosteric Modulation of Muscarinic Receptors by this compound
| Receptor Subtype | Log Affinity Range (WIN compounds) | Cooperativity with Acetylcholine | Quantitative Effect |
| M1 | 5 - 6.7[4] | Varies[4] | Not specified |
| M2 | 5 - 6.7[4] | Varies[4] | Not specified |
| M3 | 5 - 6.7[4] | Positive[4] | ~2-fold increase in acetylcholine affinity |
| M4 | 5 - 6.7[4] | Varies[4] | Not specified |
Note: The log affinity range is for the class of WIN compounds and not specific to this compound.
The positive allosteric modulation at the M3 receptor suggests that this compound enhances the binding of the endogenous ligand, acetylcholine. This interaction defines a second allosteric site on muscarinic receptors, distinct from the site where other allosteric modulators like gallamine (B1195388) and strychnine (B123637) bind.[4]
Signaling Pathways
The dual action of this compound implies its involvement in distinct signaling pathways.
NK1 Receptor Signaling
As an antagonist of the NK1 receptor, this compound would block the downstream signaling initiated by the binding of Substance P. This G-protein coupled receptor (GPCR) primarily couples through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of WIN 62,577
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on the pharmacology of WIN 62,577. Comprehensive quantitative data, particularly from the key study by Lazareno et al. (2002), is not fully accessible in the public domain. Therefore, some specific values in the data tables are based on ranges reported in abstracts, and the experimental protocols provided are representative examples of the methodologies typically employed in such pharmacological studies.
Executive Summary
This compound is a steroidal derivative initially identified as a potent and species-selective antagonist of the tachykinin NK1 receptor, demonstrating high affinity for the rat and guinea pig receptors but not for the human ortholog.[1][2] Subsequent research revealed a second, complex pharmacological profile: this compound acts as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It interacts with M1-M4 subtypes and is notably characterized as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 receptor.[1][2][3][4] This dual activity makes this compound a valuable tool for dissecting the physiological roles of both NK1 and muscarinic receptors. Its allosteric action on mAChRs is particularly noteworthy, as it binds to a second, distinct allosteric site, differing from the binding site of classical allosteric modulators like gallamine (B1195388) and strychnine.[1][2]
Mechanism of Action
The pharmacological activity of this compound is twofold:
2.1 Tachykinin NK1 Receptor Antagonism: this compound acts as a competitive antagonist at the tachykinin NK1 receptor. This action is species-selective, with high potency observed in rodents (e.g., rats) and guinea pigs.[1][2] It does not exhibit significant affinity for the human NK1 receptor.[1][2] This antagonism blocks the effects of the endogenous ligand, Substance P, which is involved in neurotransmission, inflammation, and smooth muscle contraction.
2.2 Allosteric Modulation of Muscarinic Acetylcholine Receptors: this compound interacts with a site on muscarinic receptors that is topographically distinct from the orthosteric binding site for acetylcholine.[1][2] This interaction allosterically modulates the binding and/or efficacy of orthosteric ligands. The nature of this modulation varies depending on the receptor subtype:
-
Positive, Negative, or Neutral Cooperativity: this compound can exhibit positive, negative, or neutral cooperativity with the binding of orthosteric ligands like [3H]N-methylscopolamine ([3H]NMS) and acetylcholine (ACh).[1][2]
-
M3 Receptor Enhancement: It is specifically described as an allosteric enhancer of ACh affinity at M3 receptors.[1][2]
-
Second Allosteric Site: Studies indicate that this compound and its analogs bind to a second, non-overlapping allosteric site, which is pharmacologically distinct from the site that binds gallamine and strychnine.[1][2]
-
No Effect on Dissociation Rate at M3: Despite its allosteric interaction, this compound does not affect the dissociation rate of [3H]NMS from M3 receptors.[1][2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Tachykinin NK1 Receptor Antagonist Activity
| Species | Assay | Agonist | pA2 Value | Reference |
| Guinea Pig | Ileum Contraction | Substance P | Data not available | [5] |
| Rat | Radioligand Binding | Not applicable | Data not available | [1][2] |
Table 2: Muscarinic Acetylcholine Receptor Allosteric Modulatory Activity
| Receptor Subtype | Species | Assay | Orthosteric Ligand | Log Affinity (pKi) | Cooperativity with ACh | Reference |
| M1 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Variable | [1][2] |
| M2 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Variable | [1][2] |
| M3 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Positive (Enhancer) | [1][2] |
| M4 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Variable | [1][2] |
*Note: Specific Ki and cooperativity factor (α) values for each receptor subtype are not available in the reviewed literature abstracts. The log affinity range is reported for the unliganded receptor.
Experimental Protocols
Detailed experimental protocols are not fully available. The following represents a standard methodology for characterizing the allosteric modulation of muscarinic receptors, based on the techniques cited in the literature for this compound.
4.1 Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes and to characterize its allosteric effects on the binding of an orthosteric ligand (e.g., [3H]NMS).
Materials:
-
Cell membranes from CHO or HEK cells stably expressing human or rat M1, M2, M3, or M4 receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (B194438) (10 µM).
-
This compound stock solution in DMSO.
-
96-well plates, glass fiber filters, and a liquid scintillation counter.
Procedure (Equilibrium Competition Binding):
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]NMS (typically near its Kd value), and varying concentrations of this compound.
-
Initiate the binding reaction by adding cell membranes (typically 10-20 µg of protein per well).
-
For non-specific binding, add 10 µM atropine instead of this compound.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Procedure (Allosteric Cooperativity Assay):
-
Perform competition binding assays with a fixed concentration of an orthosteric agonist (e.g., acetylcholine) against [3H]NMS in the absence and presence of fixed concentrations of this compound.
-
An increase in the potency of the agonist to displace [3H]NMS in the presence of this compound indicates positive cooperativity.
-
The data can be fitted to an allosteric ternary complex model to quantify the cooperativity factor (α).
Signaling Pathways
This compound, through its interaction with muscarinic receptors, can modulate critical intracellular signaling cascades. The M3 receptor, at which this compound acts as an enhancer, is a Gq/11-coupled receptor.
M3 Muscarinic Receptor Signaling Pathway:
-
Agonist Binding: Acetylcholine (ACh) binds to the orthosteric site of the M3 receptor.
-
G-Protein Coupling: The agonist-bound receptor activates the heterotrimeric G-protein Gq/11.
-
PLC Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
DAG and the increased intracellular Ca2+ activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response (e.g., smooth muscle contraction, glandular secretion).
-
Modulation by this compound: this compound binds to an allosteric site on the M3 receptor. As a positive allosteric modulator (enhancer) of ACh affinity, it stabilizes a conformation of the receptor that has a higher affinity for ACh. This leads to a potentiation of the downstream signaling cascade in the presence of the endogenous agonist.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Exploring the Antiviral Potential of WIN 62,577 Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing threat of SARS-CoV-2 and its emerging variants necessitates the continued exploration of novel antiviral strategies. One promising avenue of research involves the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme critical for the replication of the virus. This technical guide delves into the potential antiviral properties of WIN 62,577, a compound identified as a potent inhibitor of SARS-CoV-2 Mpro. The primary mechanism of action for this compound is believed to be the destabilization of the Mpro dimer interface, a novel approach to disrupting viral replication. This document provides a comprehensive overview of the available data, experimental methodologies, and the proposed mechanism of action for this compound against SARS-CoV-2.
Mechanism of Action: Mpro Dimer Interface Destabilization
The catalytic activity of SARS-CoV-2 Mpro is contingent upon its dimerization. The interface between the two Mpro monomers presents a unique target for therapeutic intervention. This compound has been identified as a compound that likely binds to an allosteric site near this dimer interface. This binding is hypothesized to induce conformational changes that disrupt the critical interactions necessary for the formation of the stable, active Mpro dimer. By preventing or destabilizing dimerization, this compound effectively inhibits the proteolytic activity of Mpro, thereby halting the viral replication cycle.
Below is a diagram illustrating the proposed mechanism of Mpro dimer destabilization by this compound.
Quantitative Data Summary
A study by Singh A, et al. (2025) identified this compound as one of six highly efficacious antiviral compounds against SARS-CoV-2. While the specific IC50 and EC50 values for this compound were not individually reported, the study provided a range for this group of Mpro inhibitors.
| Parameter | Value Range (µM) | Description |
| IC50 (Mpro Inhibition) | 0.64 - 11.98 | The half maximal inhibitory concentration required to inhibit the enzymatic activity of the SARS-CoV-2 main protease. |
| EC50 (Antiviral Activity) | 1.51 - 18.92 | The half maximal effective concentration required to inhibit SARS-CoV-2 replication in in vitro cell-based assays. |
Note: These values represent the range for a group of six compounds, including this compound. The precise values for this compound alone are not publicly available at the time of this writing.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to evaluate the antiviral potential of compounds like this compound. The specific parameters for the study by Singh A, et al. (2025) are not fully available; therefore, these protocols represent standard approaches in the field.
FRET-Based Protease Assay
This assay is used to determine the in vitro inhibitory activity of a compound against the SARS-CoV-2 Mpro.
Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is designed with a cleavage site recognized by Mpro. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured.
General Protocol:
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., GC376)
-
DMSO (vehicle control)
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well or 384-well microplate, add the Mpro enzyme to each well. c. Add the diluted test compound, positive control, or vehicle control to the respective wells. d. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the FRET substrate to all wells. f. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (kinetic read).
-
Data Analysis: a. Calculate the initial velocity of the reaction for each well. b. Determine the percentage of Mpro inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Principle: A susceptible cell line is infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The extent of viral replication is then quantified, typically by measuring viral RNA levels (qRT-PCR), viral protein expression (e.g., immunofluorescence), or virus-induced cytopathic effect (CPE).
General Protocol:
-
Materials:
-
Susceptible cell line (e.g., Vero E6, Calu-3, or A549-hACE2)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compound (this compound)
-
Positive control antiviral (e.g., Remdesivir)
-
Reagents for quantifying viral replication (e.g., RNA extraction kit, qRT-PCR reagents)
-
-
Procedure: a. Seed the susceptible cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted test compound, positive control, or vehicle control. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). e. Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C in a CO2 incubator. f. After incubation, quantify the extent of viral replication using a chosen method (e.g., harvest supernatant for qRT-PCR to measure viral RNA).
-
Data Analysis: a. Determine the level of viral replication for each compound concentration relative to the vehicle control. b. Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. c. A parallel cytotoxicity assay (e.g., CCK-8 or MTS) should be performed to determine the 50% cytotoxic concentration (CC50) of the compound on the same cell line. The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.
The Dual Role of WIN 62,577 in Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of WIN 62,577 in neuronal signaling studies. A compound of significant interest, this compound exhibits a dual pharmacological profile, acting as a species-specific antagonist for the neurokinin-1 (NK1) receptor and as a complex allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide provides a comprehensive overview of its mechanisms of action, quantitative binding affinities, and detailed experimental protocols for its characterization, serving as a vital resource for professionals in neuroscience research and drug development.
Core Concepts: A Tale of Two Receptor Systems
This compound presents a fascinating case of a single molecule interacting with two distinct and crucial neuronal signaling systems: the tachykinin and the cholinergic systems. Its actions are highly specific and context-dependent, making it a valuable tool for dissecting the roles of these systems in various physiological and pathological processes.
Neurokinin-1 (NK1) Receptor Antagonism
This compound is a potent and centrally active antagonist of the rat NK1 receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Activation of the NK1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a wide array of neuronal functions including pain transmission, inflammation, and stress responses. The species selectivity of this compound, being active at the rat but not the human NK1 receptor, is a critical consideration for translational research.[1]
Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulation
In addition to its effects on the NK1 receptor, this compound interacts with M1-M4 muscarinic acetylcholine receptors.[2] Unlike a classical competitive antagonist or agonist that binds to the orthosteric site (the binding site for the endogenous ligand, acetylcholine), this compound binds to an allosteric site on the muscarinic receptors. This binding event modulates the receptor's affinity for acetylcholine in a complex manner, exhibiting positive, negative, or neutral cooperativity depending on the receptor subtype.[1] Notably, this compound has been identified as an allosteric enhancer of acetylcholine affinity at the M3 receptor.[1][2] This allosteric modulation offers a nuanced approach to manipulating cholinergic signaling, which is pivotal for learning, memory, and autonomic nervous system regulation.
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for this compound at its known neuronal targets.
Table 1: Neurokinin-1 (NK1) Receptor Antagonist Activity
| Parameter | Species | Value | Reference |
| Activity | Rat | Potent Antagonist | [1] |
| Activity | Human | Inactive | [1] |
Further quantitative data such as Ki values for the rat NK1 receptor were not available in the public domain at the time of this review.
Table 2: Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulatory Profile
| Receptor Subtype | Log Affinity Range (for unliganded receptor) | Cooperativity with Acetylcholine (ACh) | Reference |
| M1 | 5.0 - 6.7 | Varies (Positive, Negative, or Neutral) | [1] |
| M2 | 5.0 - 6.7 | Varies (Positive, Negative, or Neutral) | [1] |
| M3 | 5.0 - 6.7 | Positive (Allosteric Enhancer) | [1] |
| M4 | 5.0 - 6.7 | Varies (Positive, Negative, or Neutral) | [1] |
Specific Ki and cooperativity (α) values for each muscarinic receptor subtype are not detailed in the currently available literature.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical framework for studying this compound.
References
Preliminary In Vitro Profile of WIN 62,577: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of WIN 62,577, an investigational compound with notable activity at muscarinic acetylcholine (B1216132) receptors. This document synthesizes available quantitative data, details key experimental protocols, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its pharmacological profile.
Core Pharmacological Activities
This compound is a non-human, rat-specific antagonist of the neurokinin-1 (NK1) receptor.[1] However, its most significant and widely studied in vitro activity in the context of human targets is its interaction with muscarinic acetylcholine receptors (mAChRs).[1] Specifically, this compound acts as an allosteric enhancer of acetylcholine affinity at the M3 receptor subtype.[1]
Additionally, some commercial suppliers have reported that this compound exhibits antiviral activity against SARS-CoV-2. However, at the time of this writing, the primary research publication detailing these findings, including experimental protocols and quantitative data, is not publicly available.
There is currently no available in vitro data on the effects of this compound on cytokine production or other immunomodulatory activities.
Quantitative Data: Allosteric Modulation of Muscarinic Receptors
The following tables summarize the quantitative data from in vitro radioligand binding studies on the interaction of this compound with M1-M4 muscarinic acetylcholine receptors. The data is sourced from the seminal work of Lazareno et al. (2002) in Molecular Pharmacology.[2]
Table 1: Affinity of this compound for Muscarinic Receptors
| Receptor Subtype | Log Affinity (pKi) |
| M1 | 5.62 ± 0.04 |
| M2 | 5.85 ± 0.03 |
| M3 | 6.11 ± 0.02 |
| M4 | 5.96 ± 0.03 |
Data represents the mean ± S.E.M. of the negative logarithm of the inhibitory constant (Ki), indicating the affinity of this compound for the unoccupied receptor.[2]
Table 2: Allosteric Cooperativity of this compound with Acetylcholine (ACh) at Muscarinic Receptors
| Receptor Subtype | Cooperativity Factor (α) | Log (α) |
| M1 | 1.2 | 0.08 ± 0.05 |
| M2 | 0.7 | -0.15 ± 0.04 |
| M3 | 2.1 | 0.32 ± 0.03 |
| M4 | 1.0 | 0.00 ± 0.04 |
The cooperativity factor (α) indicates the fold-change in acetylcholine affinity in the presence of this compound. An α > 1 represents positive cooperativity (enhancement of affinity), an α < 1 represents negative cooperativity (reduction of affinity), and an α = 1 indicates neutral cooperativity.[2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the interaction of this compound with muscarinic receptors, as described by Lazareno et al. (2002).
Radioligand Binding Assays
Objective: To determine the affinity of this compound for M1-M4 muscarinic receptors and its allosteric effect on acetylcholine binding.
Materials:
-
Cell membranes expressing human M1, M2, M3, or M4 muscarinic receptors.
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
This compound
-
Acetylcholine (ACh)
-
Atropine (B194438) (for determining non-specific binding)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Multi-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.
-
Competition Binding Assay (for Affinity Determination):
-
In a multi-well plate, add a fixed concentration of [³H]NMS (typically near its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a separate set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Allosteric Modulation Assay (for Cooperativity Determination):
-
Set up a competition binding experiment with a fixed concentration of [³H]NMS and increasing concentrations of acetylcholine.
-
Perform this competition in the absence and presence of a fixed concentration of this compound (typically at a concentration that gives significant receptor occupancy).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For affinity determination, plot the specific binding of [³H]NMS as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
For cooperativity determination, compare the IC50 values of acetylcholine in the absence and presence of this compound. The ratio of these IC50 values provides the cooperativity factor (α).
-
Signaling Pathways and Experimental Workflows
Proposed Allosteric Modulation of the M3 Muscarinic Receptor
The following diagram illustrates the proposed mechanism of allosteric modulation of the M3 muscarinic receptor by this compound. It highlights that this compound binds to a site distinct from the orthosteric site (where acetylcholine binds) and other known allosteric sites.
Caption: Allosteric modulation of the M3 receptor by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the general workflow for the in vitro radioligand binding assays used to characterize this compound.
References
Methodological & Application
WIN 62,577: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 62,577 is a versatile pharmacological tool with a dual mechanism of action, making it a valuable agent for in vitro and in vivo research. It is characterized as a species-selective antagonist of the tachykinin neurokinin 1 (NK1) receptor, with a particular potency in rats.[1][2] Concurrently, it functions as an allosteric enhancer at the M3 muscarinic acetylcholine (B1216132) receptor.[1][3] This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁N₃O | MedchemExpress |
| Molecular Weight | 437.58 g/mol | MedchemExpress |
| Appearance | Solid | MedKoo Biosciences |
| Solubility | ||
| DMSO | Soluble | MedKoo Biosciences |
| Ethanol | Soluble | MedKoo Biosciences |
| Water | Insoluble | MedKoo Biosciences |
| Storage | ||
| Short-term (days to weeks) | 0 - 4 °C, dry and dark | MedKoo Biosciences |
| Long-term (months to years) | -20 °C | MedKoo Biosciences |
Preparation of Stock Solutions:
For in vitro experiments, a stock solution of this compound can be prepared in DMSO or ethanol. For in vivo studies, the appropriate solvent and vehicle must be chosen based on the administration route and experimental design, considering the compound's insolubility in water.
Mechanism of Action
This compound exhibits two distinct pharmacological activities:
-
Rat NK1 Receptor Antagonism: It acts as a potent and selective antagonist at the neurokinin 1 (NK1) receptor in rats. The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is involved in neurogenic inflammation, pain transmission, and smooth muscle contraction.[4][5][6]
-
M3 Muscarinic Receptor Allosteric Enhancement: this compound binds to an allosteric site on the M3 muscarinic acetylcholine receptor, enhancing the binding affinity of the endogenous ligand, acetylcholine.[3] This potentiation of acetylcholine's effect can influence various physiological processes mediated by the M3 receptor, such as smooth muscle contraction and glandular secretion.
Signaling Pathways
The dual action of this compound impacts two distinct signaling cascades:
Inhibition of NK1 Receptor Signaling:
By blocking the NK1 receptor, this compound prevents the downstream signaling initiated by Substance P. This pathway typically involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Inhibition of Substance P-mediated NK1 receptor signaling by this compound.
Enhancement of M3 Receptor Signaling:
As a positive allosteric modulator of the M3 receptor, this compound increases the affinity of acetylcholine for its binding site. This enhances the Gq/11-mediated signaling cascade, leading to a more robust physiological response for a given concentration of acetylcholine. It has been reported to increase the affinity of acetylcholine at M3 receptors almost two-fold.[3]
Caption: Allosteric enhancement of Acetylcholine-mediated M3 receptor signaling by this compound.
Experimental Protocols
In Vitro: Rat NK1 Receptor Antagonism Assay (Competitive Binding)
This protocol is designed to determine the inhibitory activity of this compound on the binding of a radiolabeled ligand to the rat NK1 receptor.
Materials:
-
Rat brain tissue expressing NK1 receptors (e.g., cortex or striatum)
-
Radiolabeled Substance P (e.g., [³H]-Substance P)
-
This compound
-
Unlabeled Substance P (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
Radiolabeled Substance P at a concentration near its Kd
-
Varying concentrations of this compound
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
Caption: Workflow for the in vitro rat NK1 receptor competitive binding assay.
In Vitro: M3 Muscarinic Receptor Allosteric Enhancer Assay (Functional Assay)
This protocol measures the ability of this compound to enhance acetylcholine-induced responses in cells expressing the M3 receptor.
Materials:
-
Cell line expressing the human or rat M3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Acetylcholine
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Fluorometric imaging plate reader
Procedure:
-
Cell Culture: Culture the M3 receptor-expressing cells to an appropriate confluency in 96-well plates.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a short period.
-
Add a sub-maximal concentration of acetylcholine to stimulate the M3 receptor.
-
Measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
-
Data Analysis: Compare the acetylcholine-induced calcium response in the presence and absence of this compound. Calculate the fold-potentiation of the acetylcholine response by this compound.
Caption: Workflow for the in vitro M3 receptor allosteric enhancer functional assay.
In Vivo: Antagonism of Substance P-Induced Effects in Rats
This protocol is a general guideline for investigating the ability of this compound to antagonize the effects of Substance P in vivo. A related compound, WIN 51,708, has been used at doses of 10 and 20 mg/kg (i.p.) to block Substance P-induced anxiolytic-like effects in rats.[7] This provides a starting point for dose-range finding studies with this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats
Materials:
-
This compound
-
Substance P
-
Appropriate vehicle for in vivo administration
-
Equipment for the desired behavioral or physiological measurement (e.g., elevated plus-maze for anxiety, equipment for measuring plasma extravasation for inflammation).
Procedure:
-
Acclimatization: Acclimate the rats to the housing and experimental conditions.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The dose range should be determined based on preliminary studies, starting from the doses used for similar compounds (e.g., 1-30 mg/kg).
-
After an appropriate pre-treatment time (e.g., 20-30 minutes), administer Substance P to induce the desired effect (e.g., intracerebral injection for behavioral studies, intradermal injection for inflammation).
-
-
Measurement: Measure the relevant behavioral or physiological parameter at appropriate time points after Substance P administration.
-
Data Analysis: Compare the effects of Substance P in the vehicle-treated and this compound-treated groups to determine the antagonistic effect of this compound.
Data Presentation
| Parameter | Receptor | Species | Value | Reference |
| Antagonist Activity | NK1 | Rat | Potent antagonist | [1][2] |
| Allosteric Modulator Activity | M3 Muscarinic | Not specified | Allosteric enhancer, increases acetylcholine affinity almost 2-fold | [3] |
| In Vivo Antagonism | NK1 | Rat | A related compound, WIN 51,708, at 10-20 mg/kg (i.p.) antagonized Substance P effects. | [7] |
Conclusion
This compound is a valuable research compound with a unique dual pharmacology. Its potent and species-selective antagonism of the rat NK1 receptor, combined with its allosteric enhancement of the M3 muscarinic receptor, offers opportunities to investigate the roles of these receptors in a variety of physiological and pathological processes. The protocols and information provided in this document are intended to serve as a guide for researchers to effectively utilize this compound in their laboratory investigations. As with any experimental compound, it is crucial to perform appropriate validation and optimization for each specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P antagonist blocks leakage and reduces activation of cytokine-stimulated rat brain endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P activation of enteric neurons in response to intraluminal Clostridium difficile toxin A in the rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contractile effects of substance P and neurokinin A on the rat stomach in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurokinin-1 receptor antagonist WIN51,708 attenuates the anxiolytic-like effects of ventralpallidal substance P injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WIN 62,577 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 62,577 is a potent and centrally active antagonist of the neurokinin-1 (NK1) receptor, with selectivity for the rat species.[1] It also exhibits allosteric modulator properties at muscarinic acetylcholine (B1216132) receptors.[1][2][3] These characteristics make it a compound of interest for preclinical research in areas such as pain, inflammation, and neurological disorders. This document provides a guide to the dosage and administration of this compound in animal studies, based on available information and established experimental practices.
Disclaimer: Specific in vivo dosage and administration protocols for this compound are not extensively documented in publicly available literature. The following information is based on the pharmacological profile of the compound, data from related compounds, and general protocols for animal studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in vivo studies, the following table includes information on the related compound, WIN 51,708, to provide a potential starting point for dose-ranging studies.
| Compound | Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| WIN 51,708 | Rat (Anxiety model) | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Antagonized the anxiolytic effects of substance P | [4] |
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodent models of pain and inflammation. These should be adapted and optimized for specific experimental needs.
Protocol 1: Intraperitoneal (i.p.) Administration in a Rat Model of Inflammatory Pain
Objective: To assess the anti-inflammatory and analgesic effects of this compound in a carrageenan-induced paw edema model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% DMSO in saline, or 5% Tween 80 in saline)
-
Carrageenan solution (1% in sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Calipers or plethysmometer for measuring paw volume
-
Analgesia testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Acclimatization: Acclimate rats to the housing and handling procedures for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure baseline paw volume and sensitivity to mechanical and thermal stimuli.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be between 1-5 mL/kg.
-
Administration: Administer this compound or vehicle via intraperitoneal injection. Based on data from related compounds, a starting dose range of 10-30 mg/kg could be explored.
-
Induction of Inflammation: 30 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Assessment of Edema: Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
Assessment of Analgesia: Measure mechanical and thermal sensitivity at the same time points as edema measurement.
-
Data Analysis: Compare the effects of this compound-treated groups with the vehicle control group.
Protocol 2: Oral Gavage (p.o.) Administration in a Mouse Model of Neuropathic Pain
Objective: To evaluate the efficacy of orally administered this compound in a chronic constriction injury (CCI) model of neuropathic pain.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (20-25 g)
-
Surgical instruments for CCI surgery
-
Analgesia testing apparatus (e.g., von Frey filaments)
-
Oral gavage needles
Procedure:
-
CCI Surgery: Induce neuropathic pain using the CCI model. Allow animals to recover for 7-14 days.
-
Baseline Measurements: Establish baseline mechanical allodynia by measuring the paw withdrawal threshold to von Frey filaments.
-
Compound Preparation: Prepare a suspension of this compound in the oral vehicle. The gavage volume should be approximately 10 mL/kg.
-
Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 7-14 days). A dose-ranging study should be performed.
-
Behavioral Testing: Assess mechanical allodynia at set time points after each administration and throughout the study.
-
Data Analysis: Analyze the changes in paw withdrawal threshold over time in the treatment and control groups.
Mandatory Visualizations
References
- 1. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The neurokinin-1 receptor antagonist WIN51,708 attenuates the anxiolytic-like effects of ventralpallidal substance P injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WIN 62,577 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of sterile stock solutions of WIN 62,577, a non-peptide tachykinin NK1 receptor antagonist and M3 muscarinic receptor allosteric enhancer, for use in cell culture applications. Adherence to these guidelines is crucial for maintaining experimental consistency and ensuring the integrity of cellular assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₁N₃O | [1][2] |
| Molecular Weight | 437.58 g/mol | [2][3][4] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 4 mg/mL, Ethanol: 1.4 mg/mL, H₂O: Insoluble | [2][3][5] |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | [1] |
Experimental Protocols
I. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or calibrated micropipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE or nylon membrane)
-
Sterile syringes
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of this compound (Molecular Weight: 437.58 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile vial. Using a sterile pipette, add the calculated volume of anhydrous, sterile-filtered DMSO. For a 10 mM stock solution, add 1 mL of DMSO for every 4.38 mg of the compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.[1][3] Use a filter with a DMSO-compatible membrane, such as PTFE or nylon.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for long-term storage.[1] For short-term storage (days to weeks), aliquots can be kept at 4°C.[1]
II. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile, calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculating Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your cell culture experiment. It is critical to ensure the final concentration of DMSO in the cell culture medium is kept at or below 0.5% to avoid solvent-induced cytotoxicity.
-
Dilution: In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Application to Cells: Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO in the cell culture medium, but without this compound.
Experimental Workflow
Caption: Workflow for preparing and applying this compound solutions in cell culture.
Signaling Pathways
This compound is known to act as an antagonist at the neurokinin-1 (NK1) receptor and as an allosteric enhancer at the M3 muscarinic receptor.[6][7] The following diagrams illustrate the general signaling pathways associated with these receptors.
Neurokinin-1 (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that is primarily activated by Substance P.[8] Its activation leads to the stimulation of various downstream signaling cascades.
Caption: Simplified NK1 receptor signaling pathway.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is another GPCR that is activated by acetylcholine (B1216132).[9] this compound acts as a positive allosteric modulator, enhancing the effect of acetylcholine.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Sterilization of DMSO-Nile Blue A methods - General Lab Techniques [protocol-online.org]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Activation of M3 muscarinic receptor by acetylcholine promotes non-small cell lung cancer cell proliferation and invasion via EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying M3 Receptor Allosteric Enhancement with WIN 62,577
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M3 muscarinic acetylcholine (B1216132) receptor (M3R), a Gq-protein coupled receptor (GPCR), is a critical mediator of various physiological functions, including smooth muscle contraction, glandular secretion, and insulin (B600854) release. Its dysregulation is implicated in numerous diseases, making it a key therapeutic target. Allosteric modulators, which bind to a site topographically distinct from the orthosteric site for the endogenous ligand acetylcholine (ACh), offer a promising therapeutic strategy by providing greater subtype selectivity and a more nuanced modulation of receptor function.
WIN 62,577 is a steroidal molecule that has been identified as a positive allosteric modulator (PAM) of the M3 receptor.[1] It enhances the affinity of orthosteric agonists like acetylcholine, thereby potentiating their effects.[1][2] this compound and its analogs are thought to bind to a second allosteric site on the M3 receptor, distinct from the binding site of other common allosteric modulators.[2] These application notes provide a comprehensive guide for utilizing this compound to study the allosteric enhancement of M3 receptor signaling.
Data Presentation
While extensive quantitative data for the allosteric effects of this compound on the M3 receptor are not widely available in the public domain, existing literature indicates that this compound increases the affinity of acetylcholine at M3 receptors by almost 2-fold.[1] To provide a broader context for the expected magnitude of allosteric potentiation at the M3 receptor, the following tables include this data point for this compound and representative data for other M3 positive allosteric modulators.
Table 1: Effect of this compound on Orthosteric Ligand Affinity at the M3 Receptor
| Orthosteric Ligand | Allosteric Modulator | Fold Increase in Affinity | Reference |
| Acetylcholine | This compound | ~2 | [1] |
Table 2: Example Quantitative Data for Other M3 Positive Allosteric Modulators (PAMs)
| Orthosteric Agonist | M3 PAM | EC50 Fold Shift | Change in Emax | Reference |
| Carbachol | Compound 9 | Potentiation | Enhancement of muscle contraction | [3] |
| Acetylcholine | VU0119498 | Potentiation | Augmentation of insulin release | |
| Carbachol | ASP8302 | Leftward shift | No significant change | [4] |
Note: The data in Table 2 are for illustrative purposes to demonstrate the typical effects of M3 PAMs and are not data for this compound.
Mandatory Visualizations
References
- 1. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator ASP8302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of WIN 62,577 in Radioligand Binding Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 62,577 is a versatile research compound with a dual pharmacological profile, acting as a potent and species-selective antagonist of the rat tachykinin NK1 receptor and as an allosteric enhancer at muscarinic M3 receptors.[1][2] This unique characteristic makes it a valuable tool for studying the distinct roles of these two receptor systems. Radioligand binding assays are fundamental in characterizing the interaction of compounds like this compound with their receptor targets, enabling the determination of binding affinity, selectivity, and the nature of the interaction.
These application notes provide detailed protocols for utilizing this compound in competitive radioligand binding assays to investigate its effects on the rat tachykinin NK1 receptor and the human muscarinic M3 receptor.
Data Presentation
Quantitative Binding Data for this compound
The following tables summarize the binding affinities of this compound for its primary targets as determined by radioligand binding assays.
Table 1: Antagonistic Activity of this compound at the Rat Tachykinin NK1 Receptor
| Parameter | Value | Radioligand | Cell/Tissue Preparation | Reference |
| pA2 | 7.9 | N/A (Functional Assay) | Guinea-pig isolated ileum | [1] |
Note: While a direct Kᵢ from a radioligand binding assay for the rat NK1 receptor was not explicitly found in the provided search results, the pA2 value from a functional assay provides a measure of its antagonist potency.
Table 2: Allosteric Modulatory Activity of this compound at Muscarinic Receptors
| Receptor Subtype | Log Affinity (Kₐ) | Cooperativity with [³H]NMS | Cooperativity with Acetylcholine | Radioligand | Cell Preparation | Reference |
| M1 | 5.8 | Negative | Positive | [³H]N-methyl scopolamine (B1681570) ([³H]NMS) | CHO cells expressing human M1 receptors | [3] |
| M2 | 5.0 | Neutral | Negative | [³H]N-methyl scopolamine ([³H]NMS) | CHO cells expressing human M2 receptors | [3] |
| M3 | 6.0 | Neutral | Positive (Enhancer) | [³H]N-methyl scopolamine ([³H]NMS) | CHO cells expressing human M3 receptors | [3] |
| M4 | 6.7 | Positive | Negative | [³H]N-methyl scopolamine ([³H]NMS) | CHO cells expressing human M4 receptors | [3] |
Signaling Pathways
The following diagrams illustrate the signaling cascades initiated by the activation of the tachykinin NK1 and muscarinic M3 receptors.
Experimental Protocols
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay for Rat Tachykinin NK1 Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the rat tachykinin NK1 receptor.
Materials:
-
Receptor Source: Membranes from rat brain tissue or cells stably expressing the rat NK1 receptor.
-
Radioligand: [¹²⁵I]-Substance P or [³H]-Substance P.
-
Unlabeled Ligands: this compound, unlabeled Substance P (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Equipment: 96-well plate shaker, vacuum filtration manifold (cell harvester), scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cell pellets in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kₑ), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation fluid to each well.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Radioligand Binding Assay to Characterize Allosteric Modulation of the Muscarinic M3 Receptor by this compound
Objective: To characterize the allosteric modulatory effects of this compound on the binding of an orthosteric ligand (e.g., acetylcholine) to the muscarinic M3 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human muscarinic M3 receptor (e.g., CHO-M3 cells).
-
Radioligand: [³H]-N-methyl scopolamine ([³H]NMS).
-
Unlabeled Ligands: this compound, Acetylcholine (ACh), Atropine (for non-specific binding).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 20 mM HEPES, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% PEI.
-
Scintillation Fluid.
-
Equipment: 96-well plate shaker, vacuum filtration manifold (cell harvester), scintillation counter.
Procedure:
-
Membrane Preparation: (As described in Protocol 1, using CHO-M3 cells).
-
Assay Setup (in a 96-well plate):
-
Set up a matrix of assay conditions with varying concentrations of both the orthosteric ligand (ACh) and the allosteric modulator (this compound).
-
To each well, add:
-
25 µL of assay buffer or varying concentrations of this compound.
-
25 µL of assay buffer or varying concentrations of ACh.
-
50 µL of [³H]NMS (at a concentration near its Kₑ).
-
100 µL of membrane preparation.
-
-
Include control wells for total binding (no unlabeled ligands) and non-specific binding (a high concentration of atropine, e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate at 30°C for 90-120 minutes with gentle agitation.
-
-
Filtration and Washing: (As described in Protocol 1).
-
Detection: (As described in Protocol 1).
-
Data Analysis:
-
Calculate the specific binding of [³H]NMS at each concentration of ACh and this compound.
-
Analyze the data using a global non-linear regression fitting to an allosteric ternary complex model. This will allow for the determination of:
-
The affinity of this compound for the receptor (Kₐ).
-
The cooperativity factor (α) between this compound and the orthosteric ligand (ACh), which quantifies the extent to which this compound enhances or diminishes the affinity of ACh. An α value greater than 1 indicates positive cooperativity (enhancement).
-
The cooperativity between this compound and the radioligand ([³H]NMS).
-
-
By following these detailed protocols, researchers can effectively utilize this compound to probe the pharmacology of the rat tachykinin NK1 and muscarinic M3 receptors, contributing to a deeper understanding of their physiological and pathological roles.
References
WIN 62,577 as a pharmacological tool for tachykinin receptor research
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, WIN 62,577 serves as a notable, albeit species-selective, pharmacological tool for investigating the physiological and pathological roles of tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in tachykinin receptor research.
This compound is a potent, non-peptide antagonist of the rat NK1 receptor.[1] Its selectivity for the rat isoform over human NK1 receptors makes it a valuable tool for preclinical in vivo studies in rat models of pain, inflammation, and other tachykinin-mediated processes.[1] Beyond its primary target, this compound has been shown to act as an allosteric enhancer at M3 muscarinic receptors, a characteristic that researchers should consider when interpreting experimental results.[2]
Molecular Properties
| Property | Value |
| Chemical Name | 17-beta-hydroxy-17-alpha-ethynyl-delta(4)-androstano[3,2-b]pyrimido[1,2-a]benzimidazole |
| Molecular Formula | C₂₉H₃₁N₃O |
| CAS Number | 138091-43-7 |
Data Presentation
Tachykinin Receptor Binding Affinity and Functional Potency of this compound
| Receptor Subtype | Species | Binding Affinity (Ki) | Functional Potency (IC50) |
| NK1 | Rat | Potent (Specific values not available) | Data not available |
| NK1 | Human | Low affinity | Data not available |
| NK2 | Rat | Data not available | Data not available |
| NK3 | Rat | Data not available | Data not available |
Note: Researchers should determine the specific Ki and IC50 values for their experimental system through the protocols outlined below.
Mandatory Visualizations
Signaling Pathway of the NK1 Receptor and Inhibition by this compound
Caption: NK1 receptor signaling cascade and its inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the rat NK1 receptor.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Rat brain tissue or cells expressing the NK1 receptor
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA
-
Radioligand: [³H]-Substance P
-
Non-labeled Ligand (for non-specific binding): Substance P
-
Test Compound: this compound
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]-Substance P, and Assay Buffer.
-
Non-specific Binding: Membranes, [³H]-Substance P, and a saturating concentration of unlabeled Substance P.
-
Competitive Binding: Membranes, [³H]-Substance P, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Assay Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
Experimental Workflow
References
Application Notes and Protocols for Assessing the Antiviral Activity of WIN 62,577
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 62,577 is a molecule known to be a species-selective tachykinin neurokinin 1 (NK1) receptor antagonist and an allosteric enhancer of the muscarinic M3 receptor.[1][2] Notably, recent findings have indicated its potential as an antiviral agent, demonstrating potent activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1] This document provides detailed application notes and experimental protocols for researchers to assess the in vitro antiviral efficacy of this compound. The following protocols are based on established methods for testing antiviral compounds against SARS-CoV-2 and can be adapted for other viruses with appropriate modifications.
The primary assays described are the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay. These assays are fundamental in determining the 50% effective concentration (EC50), the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Mechanism of Action (Hypothesized)
The precise antiviral mechanism of this compound against SARS-CoV-2 has not been fully elucidated. However, its known pharmacological targets offer potential avenues for investigation.
-
Neurokinin-1 (NK1) Receptor Antagonism: The NK1 receptor is involved in inflammatory processes. Antagonism of this receptor could potentially modulate the host's immune response to viral infection, mitigating virus-induced pathology. Some studies have suggested that NK1 receptor antagonists may have antiviral effects against other viruses, such as HIV, by interfering with viral entry and replication.[3][4]
-
Muscarinic M3 Receptor Allosteric Enhancement: M3 receptors are present on various cell types, including airway smooth muscle and immune cells.[2] Allosteric enhancement of M3 receptor signaling could influence cellular pathways that may be exploited by the virus for its replication or, conversely, could stimulate an antiviral state in the host cell.
Further research is required to determine if these mechanisms, or others, are responsible for the observed antiviral activity of this compound.
Data Presentation
Quantitative data from the antiviral and cytotoxicity assays should be summarized for clear comparison. The following tables provide a template for presenting the results.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Assay Type | Virus Strain | Cell Line | EC50 (µM) |
| CPE Reduction Assay | e.g., WA1/2020 | Vero E6 | |
| Plaque Reduction Assay | e.g., WA1/2020 | Vero E6 | |
| Virus Yield Reduction Assay | e.g., WA1/2020 | Vero E6 |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| Vero E6 | 72 | |
| Calu-3 | 72 |
Table 3: Selectivity Index of this compound
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
SARS-CoV-2 (e.g., USA-WA1/2020)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day before the assay, seed Vero E6 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMEM with 2% FBS to achieve the desired final concentrations for the assay (e.g., a range from 0.1 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
-
Virus Infection and Compound Treatment:
-
On the day of the experiment, remove the culture medium from the 96-well plates.
-
Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Prepare a virus inoculum in DMEM with 2% FBS at a multiplicity of infection (MOI) of 0.01.
-
Add 50 µL of the virus inoculum to the wells containing the compound.
-
Include cell control wells (cells with medium and vehicle, no virus) and virus control wells (cells with virus and vehicle, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until significant CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Briefly, allow the plate and reagents to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of CPE inhibition (calculated as [(luminescence of treated infected well - luminescence of virus control) / (luminescence of cell control - luminescence of virus control)] x 100) against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
To determine the CC50, perform a parallel experiment without virus infection and measure cell viability. Plot the percentage of cell viability against the log of the compound concentration and determine the CC50.
-
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques formed in the presence of the compound.
Materials:
-
Vero E6 cells
-
DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA
-
SARS-CoV-2
-
This compound
-
DMSO
-
6-well or 12-well cell culture plates
-
Agarose (B213101) or methylcellulose
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Dilute the SARS-CoV-2 stock in serum-free DMEM to a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well.
-
-
Infection and Treatment:
-
Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).
-
In separate tubes, mix equal volumes of the diluted virus and the diluted compound (or vehicle for the virus control). Incubate this mixture for 1 hour at 37°C.
-
Add 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus-compound mixture to the corresponding wells.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, carefully aspirate the inoculum.
-
Overlay the cells with a semi-solid medium (e.g., 2X DMEM mixed with 1.2% agarose or 2.4% methylcellulose) containing the corresponding concentration of this compound.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing the antiviral activity of this compound.
Caption: Hypothetical signaling pathways for the antiviral action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists: A new revolution in antiretroviral treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 Receptor Antagonist (Aprepitant) Suppresses HIV-1 Infection of Microglia/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of WIN 62,577 compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of the compound WIN 62,577. The information is intended to ensure the integrity of the compound and the reproducibility of experimental results.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: this compound is a non-peptide antagonist of the neurokinin 1 (NK1) receptor and an allosteric enhancer of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2]
-
Appearance: Solid powder.[3]
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental accuracy.
Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions. The shelf life is greater than two years if stored properly.[3]
| Storage Type | Temperature | Environment |
| Short-term | 0 - 4 °C (days to weeks) | Dry and dark. |
| Long-term | -20 °C (months to years) | Dry and dark. |
| Stock Solutions | 0 - 4 °C (days to weeks) or -20 °C (months) | Store in tightly sealed vials. |
Table 1: Recommended Storage Conditions for this compound.[3]
The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[3]
Handling Precautions
When handling this compound, it is important to use appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use a dust mask (e.g., N95) when handling the solid powder to avoid inhalation.
-
Lab Coat: A standard laboratory coat should be worn.
Preparation of Stock Solutions
This compound exhibits solubility in various organic solvents. It is insoluble in water.
| Solvent | Solubility |
| DMSO | 4 mg/mL |
| Ethanol | 1.4 mg/mL |
Table 2: Solubility of this compound in Common Solvents.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound (Molecular Weight: 437.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound solid powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Experimental Protocols
This compound can be used in a variety of in vitro assays to study its effects on NK1 and M3 muscarinic receptors.
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of this compound for the NK1 receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor.
-
Radioligand (e.g., [125I]-Substance P).
-
Unlabeled Substance P (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of cell membranes (10-20 µg of protein).
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of varying concentrations of this compound (e.g., 10-10 M to 10-5 M).
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Allosteric Modulator Radioligand Binding Assay for M3 Muscarinic Receptor
This protocol assesses the allosteric effect of this compound on the binding of an orthosteric ligand to the M3 muscarinic receptor.[4]
Materials:
-
Cell membranes from cells expressing the M3 muscarinic receptor.
-
Radiolabeled orthosteric antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Unlabeled orthosteric ligand (e.g., acetylcholine).
-
This compound.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation counting supplies.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (20-50 µg protein).
-
A fixed concentration of [³H]NMS (near its Kd).
-
Varying concentrations of this compound.
-
For competition curves, include varying concentrations of an unlabeled orthosteric agonist (e.g., acetylcholine).
-
-
Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold assay buffer.
-
Quantification: Measure radioactivity on the filters by liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to fit to an allosteric ternary complex model to determine the affinity of this compound for the receptor and the cooperativity factor (α) between this compound and the orthosteric ligand.
Intracellular Calcium Mobilization Assay
This functional assay measures the effect of this compound on intracellular calcium levels following receptor activation.
Materials:
-
Cells expressing either the NK1 receptor or the M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Agonist (Substance P for NK1R; Acetylcholine for M3R).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject the agonist (Substance P or Acetylcholine) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the dose-response curves to determine the effect of this compound on agonist-induced calcium mobilization.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathway of this compound
Caption: Dual mechanism of this compound on NK1 and M3 receptors.
References
Application Notes and Protocols for Measuring WIN 62,577 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 62,577 is a synthetic, non-peptide molecule recognized for its dual mechanism of action. It functions as a species-selective tachykinin neurokinin 1 (NK1) receptor antagonist, with a particular specificity for the rat NK1 receptor, and as an allosteric enhancer at the M3 muscarinic acetylcholine (B1216132) receptor.[1] This unique pharmacological profile suggests its potential utility in modulating inflammatory processes, as both the NK1 and M3 receptors are implicated in inflammatory signaling pathways.
Substance P, the endogenous ligand for the NK1 receptor, is a potent mediator of neurogenic inflammation and has been shown to induce the release of various pro-inflammatory cytokines.[2][3] Antagonism of the NK1 receptor by this compound is therefore hypothesized to inhibit these inflammatory responses. The M3 muscarinic receptor, upon activation by acetylcholine, can also contribute to inflammatory signaling, including the activation of the NF-κB pathway.[4][5] As an allosteric enhancer, this compound may modulate acetylcholine-mediated M3 receptor signaling, the inflammatory consequences of which are complex and may be context-dependent.
These application notes provide detailed protocols for in vitro assays to characterize the efficacy of this compound in modulating key inflammatory signaling events. The described methods will enable researchers to quantify the inhibitory effects on NK1 receptor-mediated signaling and to characterize its modulatory role on M3 receptor-mediated pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound in NK1 Receptor-Mediated Inflammatory Assays
| Assay Type | Cell Line | Stimulant | Measured Endpoint | This compound IC50 | Reference Compound | Reference Compound IC50 |
| Calcium Mobilization | U373 MG (human astrocytoma) | Substance P | Intracellular Ca2+ concentration | Not available | Spantide | Not available |
| Cytokine Release (IL-8) | U-87 MG (human glioblastoma) | Substance P | IL-8 concentration in supernatant | Not available | L-733,060 | Not available |
| NF-κB Activation | HEK293/NF-κB-luc | Substance P | Luciferase activity | Not available | Bay 11-7082 | ~10 µM |
Table 2: In Vitro Efficacy of this compound in M3 Muscarinic Receptor-Mediated Inflammatory Assays
| Assay Type | Cell Line | Stimulant | Measured Endpoint | This compound EC50 (as potentiator) | Reference Compound | Reference Compound EC50/IC50 |
| Inositol (B14025) Phosphate Accumulation | CHO-K1/hM3 | Acetylcholine | Intracellular IP1 accumulation | Not available | Tiotropium (antagonist) | ~1 nM (IC50) |
| NF-κB Activation | BEAS-2B/NF-κB-luc | Acetylcholine | Luciferase activity | Not available | Atropine (antagonist) | Not available |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Experimental Workflows
Experimental Protocols
Protocol 1: Inhibition of Substance P-Induced Cytokine Release
Objective: To determine the inhibitory effect of this compound on the release of pro-inflammatory cytokines (e.g., IL-8) from cultured cells stimulated with Substance P.
Materials:
-
Cell line expressing NK1 receptors (e.g., U-87 MG human glioblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Substance P
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed U-87 MG cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1 hour at 37°C.
-
Stimulation: Add Substance P to each well to a final concentration of 100 nM (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Construct a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage inhibition of cytokine release for each concentration of this compound relative to the Substance P-stimulated control. Determine the IC50 value by non-linear regression analysis.
Protocol 2: Measurement of Intracellular Calcium Mobilization
Objective: To assess the ability of this compound to block Substance P-induced intracellular calcium release.
Materials:
-
Cell line expressing NK1 receptors (e.g., U373 MG human astrocytoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound
-
Substance P
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed U373 MG cells onto black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: Add HBSS containing various concentrations of this compound or vehicle to the wells.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) for a short period.
-
Stimulation: Inject Substance P (final concentration 100 nM) into the wells and immediately begin kinetic measurement of the fluorescence ratio for several minutes.
-
Data Analysis: Calculate the change in fluorescence ratio over time for each well. Determine the peak fluorescence response for each condition. Calculate the percentage inhibition of the calcium response for each concentration of this compound and determine the IC50 value.
Protocol 3: Allosteric Potentiation of Acetylcholine-Induced Inositol Phosphate Accumulation
Objective: To determine if this compound potentiates acetylcholine-induced signaling through the M3 receptor by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cell line expressing M3 muscarinic receptors (e.g., CHO-K1 cells stably expressing human M3 receptor)
-
IP-One HTRF Assay Kit or similar
-
This compound
-
Acetylcholine
-
Assay buffer provided with the kit
Procedure:
-
Cell Seeding: Seed CHO-K1/hM3 cells into a suitable microplate and culture overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare a concentration-response curve of acetylcholine.
-
Assay: Perform the IP-One HTRF assay according to the manufacturer's protocol. Briefly, cells are co-incubated with a fixed concentration of this compound and varying concentrations of acetylcholine.
-
Measurement: After the incubation period, add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) and incubate. Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the concentration-response curves for acetylcholine in the presence and absence of this compound. Determine the EC50 value for acetylcholine in each condition. A leftward shift in the acetylcholine EC50 in the presence of this compound indicates positive allosteric modulation. The potentiation can be quantified by the fold-shift in the EC50.
Protocol 4: Inhibition of NF-κB Activation
Objective: To measure the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
Reporter cell line with an NF-κB response element driving a reporter gene (e.g., HEK293 cells with an NF-κB-luciferase reporter)
-
This compound
-
Stimulant (e.g., Substance P for NK1-mediated activation, or Acetylcholine for M3-mediated activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add the appropriate stimulant (e.g., Substance P or Acetylcholine) to induce NF-κB activation.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
References
- 1. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reciprocal Regulation of Substance P and IL-12/IL-23 and the Associated Cytokines, IFNγ/IL-17: A Perspective on the Relevance of This Interaction to Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting WIN 62,577 solubility issues in buffers
Welcome to the technical support center for WIN 55,212-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility of WIN 55,212-2 in various buffers and its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my WIN 55,212-2 not dissolving in my aqueous buffer?
A1: WIN 55,212-2 is a hydrophobic molecule with very low solubility in water and aqueous buffers like PBS.[1][2] Direct addition of the powdered compound to these solutions will likely result in precipitation. To achieve a homogenous solution, it is essential to first dissolve WIN 55,212-2 in an appropriate organic solvent before diluting it into your aqueous buffer.
Q2: What is the recommended organic solvent for preparing a stock solution of WIN 55,212-2?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of WIN 55,212-2.[1] It can be dissolved in DMSO at concentrations up to 100 mM.[3] Anhydrous ethanol (B145695) is another option, with solubility up to 30 mM.[3]
Q3: I've dissolved WIN 55,212-2 in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
A3: This is a common issue and can be caused by a few factors:
-
High final solvent concentration: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to prevent both precipitation and solvent-induced cytotoxicity.[1]
-
Improper mixing: Adding the stock solution directly to the full volume of media without immediate and thorough mixing can lead to localized high concentrations and precipitation. It is recommended to add the stock solution to a smaller volume of media first, mix well, and then add this to the final volume.
-
Temperature: Ensure your media is at the appropriate temperature (e.g., 37°C) before adding the compound.
Q4: Are there any alternative methods to improve the solubility of WIN 55,212-2 in aqueous solutions for in vivo or in vitro use?
A4: Yes, using an emulsion-based solvent like Tocrisolve™ 100 is a highly effective method.[4][5][6] Tocrisolve™ is a 1:4 soya oil/water emulsion that can be used to prepare stable aqueous solutions of hydrophobic compounds like WIN 55,212-2, making it suitable for both in vitro and in vivo applications.[4][6] Stock solutions in Tocrisolve™ can typically be prepared at concentrations up to 10 mM.[4][5]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with WIN 55,212-2.
Caption: WIN 55,212-2 signaling through CB1/CB2 receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 4. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 6. Topical WIN55212-2 Alleviates Intraocular Hypertension in Rats Through a CB1 Receptor-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing WIN 62,577 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of WIN 62,577 and its close structural analog, WIN 55,212-2, for cell-based assays. Due to the limited public data on this compound, this guide leverages the extensive research available for WIN 55,212-2 to provide robust troubleshooting advice and experimental protocols. The principles and methodologies outlined here are highly applicable to both compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound/WIN 55,212-2 in a new cell-based assay?
A1: The optimal concentration of WIN 55,212-2 is highly dependent on the cell line and the specific biological endpoint being measured. Based on published studies, a common starting point for a dose-response experiment is in the low micromolar range. It is recommended to test a wide range of concentrations, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the optimal working concentration for your specific assay. For example, in studies on various cancer cell lines, effective concentrations have ranged from 5 µM to 50 µM.[1][2] In some cell lines, effects have been observed at concentrations as low as 1 µM.[2]
Q2: How should I dissolve this compound/WIN 55,212-2 for use in cell culture?
A2: WIN 55,212-2 has low aqueous solubility, which is a common challenge.[3][4][5] It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[1][3] This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to keep the final solvent concentration in the culture medium as low as possible (ideally ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[3][6] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[3]
Q3: I am observing precipitation of the compound in my cell culture medium. What should I do?
A3: Precipitation is a common issue due to the hydrophobic nature of WIN 55,212-2.[3] Here are some troubleshooting steps:
-
Ensure Proper Dissolution of Stock: Make sure your stock solution is fully dissolved before diluting it in the medium.
-
Use a Stepwise Dilution Method: Avoid adding the concentrated stock solution directly to the full volume of media. Instead, perform serial dilutions.
-
Precondition the Media: Some researchers find it helpful to first add a small amount of the solvent to the media before adding the compound stock to improve dispersion.[3]
-
Visual Inspection: Always visually inspect your prepared media for any signs of precipitation (cloudiness or visible particles) before adding it to your cells.[3]
-
Consider Alternative Solubilization Methods: For persistent issues, emulsion-based solvents like Tocrisolve™ 100 have been used.[2][7]
Q4: What are the known signaling pathways activated by WIN 55,212-2?
A4: WIN 55,212-2 is a potent agonist of the cannabinoid receptors CB1 and CB2.[2][8] Activation of these G protein-coupled receptors can trigger several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][7][8] These pathways are involved in regulating a variety of cellular processes, such as cell proliferation, apoptosis, and inflammation.[2][7] Some studies also suggest that WIN 55,212-2 can act through receptor-independent mechanisms.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | The concentration of WIN 55,212-2 is too high. | Perform a dose-response experiment to determine the IC50 value and select a non-toxic concentration for your assay. Studies have shown dose-dependent cytotoxicity in various cell lines.[1][4][5][6] |
| The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | Keep the final solvent concentration at or below 0.1% and always include a vehicle control to assess solvent toxicity.[3][6] | |
| Inconsistent or No Effect | The compound has precipitated out of solution, leading to a lower effective concentration. | Follow the troubleshooting steps for solubility issues mentioned in the FAQs. Visually inspect the media before use.[3] |
| The chosen concentration is not optimal for the specific cell line or assay. | Test a broader range of concentrations. The EC50 of WIN 55,212-2 can vary significantly between cell types.[7] | |
| The cells do not express sufficient levels of cannabinoid receptors. | Verify the expression of CB1 and CB2 receptors in your cell line using techniques like qPCR or Western blotting. | |
| Variability Between Experiments | Inconsistent preparation of the compound stock solution or dilutions. | Prepare fresh dilutions for each experiment from a well-characterized stock solution. Use precise pipetting techniques. |
| Differences in cell confluence or passage number. | Standardize your cell seeding density and use cells within a consistent passage number range for all experiments. |
Quantitative Data Summary
Table 1: Effective Concentrations of WIN 55,212-2 in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| A549 (Lung Carcinoma) | Cell Viability (Trypan Blue) | 5 - 20 µM | Dose-dependent reduction in cell viability.[1] |
| HoTu-10 (Testicular Cancer) | Cell Viability (Trypan Blue) | 5 - 20 µM | Significant, dose-dependent reduction in cell viability.[1] |
| IMR-5 (Neuroblastoma) | Cell Viability (Trypan Blue) | 5 - 20 µM | Significant effect on cell viability.[1] |
| LN18 (Glioblastoma) | Cytotoxicity (MTT) | IC50 = 20.97 µM | Dose-dependent reduction in cell viability.[6] |
| A172 (Glioblastoma) | Cytotoxicity (MTT) | IC50 = 30.9 µM | Dose-dependent reduction in cell viability.[6] |
| 12Z (Endometriotic Epithelial) | Proliferation (WST-1) | 1 - 50 µM | Concentration-dependent reduction in proliferation.[2][7] |
| HESC (Endometrial Stromal) | Proliferation (WST-1) | 1 - 50 µM | Concentration-dependent reduction in proliferation.[2][7] |
| U251 (Glioblastoma) | Cell Viability (MTT) | IC50 = 6.7 µM | Dose-dependent and time-dependent inhibition of cell viability.[10] |
| Astrocytes (Primary Culture) | Cell Viability (MTT) | 10 µM | Significant increase in cell viability.[11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium and incubate for 24 hours at 37°C in 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of WIN 55,212-2 in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.[6] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of WIN 55,212-2 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase 3/7 Activity)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of WIN 55,212-2 as described for the MTT assay.
-
Caspase-Glo® 3/7 Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Visualizations
Caption: Workflow for WIN 55,212-2 cell-based experiments.
Caption: Key signaling pathways activated by WIN 55,212-2.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 2. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions | MDPI [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Cannabinoid WIN 55,212-2 Inhibits Human Glioma Cell Growth by Triggering ROS-Mediated Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WIN 55,212-2, Agonist of Cannabinoid Receptors, Prevents Amyloid β1-42 Effects on Astrocytes in Primary Culture | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Poor In Vivo Bioavailability of WIN 62,577
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of WIN 62,577.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Q1: I'm observing very low plasma concentrations of this compound after oral administration in my animal model. What could be the primary reason?
A1: The most likely reason for low plasma concentrations of this compound following oral administration is its poor aqueous solubility.[1][2] The compound is listed as insoluble in water, which severely limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Without adequate dissolution, the drug cannot be effectively absorbed into the bloodstream.
To address this, consider the following troubleshooting steps:
-
Verify Drug Substance Properties: Ensure the purity and solid-state form (e.g., crystalline vs. amorphous) of your this compound batch, as these can significantly impact solubility.
-
Formulation Strategy: The most critical step is to employ a suitable formulation strategy to enhance solubility and dissolution. Refer to the table below for a comparison of potential strategies.
-
Re-evaluate Dosing Vehicle: If you are using a simple aqueous vehicle, it is likely inadequate. Consider vehicles with solubilizing agents.
Q2: My formulation of this compound appears to be physically unstable, with the drug precipitating out of solution. How can I improve its stability?
A2: Precipitation of this compound from a formulation is a common issue, especially for supersaturating systems designed to enhance solubility. Here are some troubleshooting tips:
-
Incorporate Precipitation Inhibitors: The inclusion of polymers in your formulation can help maintain a supersaturated state by inhibiting drug crystallization.
-
Optimize Surfactant/Co-surfactant Ratios: In lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), the ratio of surfactant to co-surfactant is critical for forming stable microemulsions upon dilution in the GI tract.[3] Experiment with different ratios to find the optimal balance that prevents drug precipitation.
-
Solid Formulations: Consider converting your liquid or semi-solid formulation into a solid dosage form, such as a solid dispersion or by adsorbing a liquid SEDDS onto a solid carrier.[3] This can improve long-term stability.
Q3: I have tried a basic co-solvent formulation, but the in vivo exposure is still not sufficient. What is the next logical step?
A3: While co-solvents can improve solubility in the formulation itself, they can be diluted in the GI tract, leading to drug precipitation. The next logical steps involve more advanced formulation strategies that provide a more robust mechanism for maintaining solubility in vivo:
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice for highly lipophilic compounds like cannabinoids.[3] These systems form fine oil-in-water emulsions in the gut, which can enhance absorption through various mechanisms, including lymphatic transport.[4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can significantly increase its dissolution rate and extent.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water. This has been shown to be effective for the related compound WIN 55,212-2.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a synthetic compound with the chemical formula C₂₉H₃₁N₃O.[1][2] It is known to be a potent, centrally active antagonist at rat NK₁ receptors and also interacts with muscarinic receptors as an allosteric enhancer.[8] A critical property for formulation development is its poor solubility in water.[1][2]
Q2: Why is oral bioavailability a common challenge for compounds like this compound?
A2: The oral bioavailability of a drug is dependent on its solubility in the gastrointestinal fluids and its permeability across the intestinal membrane. Compounds like this compound, which are poorly water-soluble, face dissolution-limited absorption. Even if the drug has good permeability, if it does not dissolve, it cannot be absorbed, leading to low bioavailability. Many synthetic cannabinoids and similar molecules are highly lipophilic, contributing to their poor aqueous solubility.[4][9]
Q3: What are the main strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[10]
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation.[10]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve solubility and dissolution.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): These include solutions, suspensions, and self-emulsifying systems that use lipids and surfactants to improve drug solubilization and absorption.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the lipophilic drug molecule and increase its apparent water solubility.
Q4: Is there a precedent for improving the bioavailability of similar compounds?
A4: Yes, extensive research has been conducted on the related synthetic cannabinoid WIN 55,212-2. Studies have shown that its bioavailability can be significantly improved using methylated cyclodextrins and propylene (B89431) glycol-based co-solvents for nasal delivery.[6][7] For transdermal delivery, permeation enhancers have been shown to increase plasma concentrations.[11][12] These findings provide a strong rationale for exploring similar formulation strategies for this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| DMSO | 4 mg/mL - 20 mg/mL | [1] |
| Ethanol | 1.4 mg/mL | [1][2] |
Table 2: Comparison of Bioavailability Enhancement Strategies (with WIN 55,212-2 as a proxy)
| Formulation Strategy | Key Components | Observed Improvement (for WIN 55,212-2) | Reference |
| Co-solvent/Surfactant System (Nasal) | Propylene glycol, Saline, Tween 80 | Absolute bioavailability of ~15% | [6][7] |
| Cyclodextrin Complexation (Nasal) | Dimethyl-β-cyclodextrin (DMβCD), Propylene glycol, Saline | Absolute bioavailability increased to 66-77% | [6][7] |
| Transdermal Gel with Enhancer | Transcutol HP | 3.7-fold increase in steady-state plasma concentration | [11] |
Note: The data in Table 2 is for the structurally related compound WIN 55,212-2 and serves as a guide for potential strategies for this compound.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Assess the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select the components that show the highest solubility for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the emulsification properties of each blend upon gentle agitation in an aqueous medium.
-
Identify the region in the phase diagram that forms stable microemulsions.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the optimal region from the phase diagram, prepare the formulation by accurately weighing the oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of the SEDDS:
-
Determine the emulsification time and droplet size of the resulting microemulsion upon dilution in simulated gastric and intestinal fluids.
-
Assess the physical stability of the formulation over time and under different storage conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals (e.g., Sprague-Dawley rats) for at least one week before the study.
-
Divide the animals into groups (e.g., n=6 per group) for intravenous (IV) and oral (PO) administration.
-
-
Dose Preparation:
-
For the IV group, dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Kolliphor EL, and saline) to the target concentration.
-
For the PO group, administer the developed formulation (e.g., the SEDDS prepared in Protocol 1) or a simple suspension as a control.
-
-
Drug Administration:
-
Administer the drug via the tail vein for the IV group and by oral gavage for the PO group at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the jugular vein or tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for developing and testing a new formulation for this compound.
Caption: Troubleshooting flowchart for addressing low bioavailability of this compound.
Caption: Hypothetical signaling pathway showing this compound as an NK₁ receptor antagonist.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Permeation of WIN 55,212-2, a potent cannabinoid receptor agonist, across human tracheo-bronchial tissue in vitro and rat nasal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinol - Wikipedia [en.wikipedia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. healthrcb.com [healthrcb.com]
- 12. Cannabidiol bioavailability after nasal and transdermal application: effect of permeation enhancers | Semantic Scholar [semanticscholar.org]
WIN 62,577 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of WIN 55,212-2 in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is WIN 55,212-2 and what are its primary applications in research?
WIN 55,212-2 is a potent synthetic aminoalkylindole derivative that acts as a full agonist at the CB1 cannabinoid receptor and also has a high affinity for the CB2 receptor.[1] It is widely used in research to investigate the endocannabinoid system's role in various physiological processes, including pain perception, inflammation, and neurotransmission.[2][3] Its effects are similar to those of tetrahydrocannabinol (THC), but it possesses a distinct chemical structure.[2]
Q2: What are the recommended storage conditions for WIN 55,212-2 powder and stock solutions?
To ensure maximum stability, WIN 55,212-2 in its solid form should be stored in a cool, dry, and well-ventilated area, protected from light. For stock solutions, it is recommended to aliquot them into single-use volumes and store them at -20°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Studies on cannabinoids in biological matrices have shown that storage at frozen temperatures is the most effective method for preserving their integrity over time.[4]
Q3: In which solvents is WIN 55,212-2 soluble?
WIN 55,212-2 is a lipophilic compound with good solubility in organic solvents.[5] It is sparingly soluble in aqueous solutions. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Reference |
| DMSO | 100 | |
| Ethanol | 30 |
Q4: I am observing precipitation when I add my WIN 55,212-2 stock solution to my aqueous cell culture medium. What could be the cause and how can I prevent it?
This is a common issue due to the hydrophobic nature of WIN 55,212-2. The primary cause is likely exceeding its solubility limit in the aqueous medium. Here are some troubleshooting steps:
-
Lower the final concentration: Ensure the final concentration of WIN 55,212-2 in your cell culture medium is within its aqueous solubility limit.
-
Minimize the organic solvent concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve WIN 55,212-2 should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate upon dilution.
-
Use a carrier protein: Consider using a carrier protein like bovine serum albumin (BSA) to improve the solubility and stability of WIN 55,212-2 in your aqueous buffer or medium.
-
Prepare fresh dilutions: It is always best to prepare fresh dilutions of WIN 55,212-2 in your experimental buffer or medium just before use.
Troubleshooting Guide: Stability Issues in Experiments
This guide addresses specific stability-related problems you might encounter during your experiments with WIN 55,212-2.
Problem 1: Inconsistent or lower-than-expected pharmacological activity.
-
Potential Cause: Degradation of WIN 55,212-2 due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored according to the recommendations (see FAQ 2).
-
Check Solution Age: Use freshly prepared dilutions for your experiments. Avoid using old stock solutions that have been stored for an extended period, even at -20°C.
-
Assess Freeze-Thaw Cycles: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, prepare a fresh stock and repeat the experiment.
-
Perform a Purity Check: If you continue to see inconsistent results, consider verifying the purity of your WIN 55,212-2 stock using an appropriate analytical method like HPLC.
-
Problem 2: Variability in results across different experimental days.
-
Potential Cause: Instability of WIN 55,212-2 in your experimental buffer or medium. The stability of cannabinoids can be influenced by factors such as pH and temperature.[4][6]
-
Troubleshooting Steps:
-
Control pH: Ensure the pH of your experimental buffer is consistent across all experiments. While specific data for WIN 55,212-2 is limited, cannabinoids can be susceptible to degradation in highly acidic or alkaline conditions.
-
Maintain Consistent Temperature: Perform your experiments at a consistent and controlled temperature. Some cannabinoids exhibit temperature-dependent degradation.[6]
-
Protect from Light: Aminoalkylindoles can be light-sensitive. Protect your experimental setup from direct light exposure, especially during long incubation periods.
-
Prepare Fresh Solutions: As a best practice, always prepare fresh working solutions of WIN 55,212-2 in your experimental buffer immediately before each experiment.
-
Experimental Protocols
Protocol 1: Preparation of WIN 55,212-2 Stock Solution
-
Weighing: Accurately weigh the desired amount of WIN 55,212-2 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
Protocol 2: Stability Assessment of WIN 55,212-2 in Experimental Buffer (Example using HPLC)
This protocol provides a general framework for assessing the stability of WIN 55,212-2 in a specific buffer. A validated stability-indicating method is crucial for accurate results.[7][8][9]
-
Preparation of Stability Samples:
-
Prepare a solution of WIN 55,212-2 in your experimental buffer at the desired concentration.
-
Divide the solution into several light-protected containers.
-
Store the containers under the desired experimental conditions (e.g., specific temperature, pH).
-
Prepare a control sample stored at -80°C, where the compound is expected to be stable.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample from the experimental condition and the control sample.
-
Immediately analyze the samples by a validated stability-indicating HPLC-UV or UPLC-MS/MS method.
-
-
HPLC/UPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically suitable for cannabinoids.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.[10][11][12]
-
Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the lambda max of WIN 55,212-2 and to detect the appearance of degradation products with different UV spectra. Mass spectrometry (MS) can be used for more sensitive and specific detection and identification of degradants.[10][11][12]
-
-
Data Analysis:
-
Calculate the percentage of WIN 55,212-2 remaining at each time point relative to the initial time point (T=0) or the control sample.
-
Monitor the appearance and increase of any new peaks, which may represent degradation products.
-
Signaling Pathways and Experimental Workflows
WIN 55,212-2 Signaling Pathways
WIN 55,212-2 exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[1][13] These pathways are involved in regulating a wide range of cellular processes, such as cell proliferation, apoptosis, and inflammation.[1][14]
References
- 1. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. Systemic administration of WIN 55,212-2 increases norepinephrine release in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. pharmtech.com [pharmtech.com]
- 10. research.unipd.it [research.unipd.it]
- 11. researchgate.net [researchgate.net]
- 12. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 13. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing off-target effects of WIN 62,577 in experiments
A Guide to Minimizing Off-Target Effects in Experiments
Welcome to the technical support center for researchers utilizing the synthetic cannabinoid agonist, WIN 55,212-2. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and minimize the impact of off-target effects.
A preliminary note: The compound referenced by the user as "WIN 62,577" is correctly identified in scientific literature as WIN 55,212-2. This guide will proceed using the correct nomenclature.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of WIN 55,212-2?
A1: WIN 55,212-2 is a potent full agonist for the cannabinoid receptors CB1 and CB2.[1] However, it also exhibits a range of off-target activities, particularly at higher concentrations. These include interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, Peroxisome Proliferator-Activated Receptors (PPARs), and direct effects on cellular structures like the Golgi apparatus and microtubule network.[2][3][4] Some effects of WIN 55,212-2 have been shown to be independent of both CB1 and CB2 receptors.[5]
Q2: At what concentrations are off-target effects of WIN 55,212-2 likely to be observed?
A2: Off-target effects are generally more prominent at higher concentrations. While WIN 55,212-2 acts on CB1 and CB2 receptors in the nanomolar range, its effects on other targets like TRPV1 are often observed at micromolar concentrations.[2] It is crucial to perform dose-response experiments to determine the optimal concentration for selectively targeting cannabinoid receptors in your specific experimental model.
Q3: How can I confirm that the observed effects of WIN 55,212-2 are mediated by CB1 or CB2 receptors?
A3: The most effective method is to use selective antagonists for CB1 and CB2 receptors in conjunction with WIN 55,212-2. If the effect of WIN 55,212-2 is blocked or reversed by a selective CB1 antagonist (e.g., SR141716A or AM251) or a selective CB2 antagonist (e.g., AM630), it provides strong evidence for the involvement of that specific receptor.[6][7]
Q4: Is there a negative control I can use for my experiments with WIN 55,212-2?
Data Presentation: Binding Affinity of WIN 55,212-2
The following table summarizes the binding affinities (Ki) of WIN 55,212-2 for its primary targets and known off-target sites. Using concentrations well below the Ki for off-target sites can help to ensure selectivity.
| Target Receptor | Species | Ki (nM) | On-Target/Off-Target |
| CB1 | Human | 62.3 | On-Target |
| CB2 | Human | 3.3 | On-Target |
| TRPV1 | - | >10,000 | Off-Target |
| PPARα | - | >10,000 | Off-Target |
| PPARγ | - | >10,000 | Off-Target |
Note: Ki values can vary between different studies and assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results with WIN 55,212-2. | Compound Precipitation: WIN 55,212-2 is hydrophobic and can precipitate in aqueous solutions, leading to inaccurate concentrations. | 1. Visually inspect your media for any cloudiness or particles. 2. Prepare a stock solution in a suitable solvent like DMSO. 3. Minimize the final solvent concentration in your cell culture media (typically ≤ 0.1%). 4. Always run a vehicle control with the same solvent concentration. |
| The observed effect is not blocked by either CB1 or CB2 antagonists. | Off-Target Effect: The effect may be mediated by a non-cannabinoid receptor target (e.g., TRPV1, PPARs) or a receptor-independent mechanism. | 1. Use the inactive enantiomer WIN 55,212-3 as a negative control. If WIN 55,212-3 produces the same effect, it is likely a CB1/CB2-independent mechanism. 2. Test for the involvement of other known off-targets. For example, use a TRPV1 antagonist like capsazepine. 3. Lower the concentration of WIN 55,212-2 to a range where it is more selective for CB1/CB2 receptors. |
| WIN 55,212-2 shows lower than expected potency. | Receptor Desensitization: Prolonged exposure to a potent agonist can lead to receptor desensitization and downregulation. | 1. Reduce the incubation time of WIN 55,212-2. 2. Perform a time-course experiment to determine the optimal duration of exposure. |
| Difficulty in translating in vitro findings to in vivo models. | Pharmacokinetic/Pharmacodynamic Differences: Bioavailability, metabolism, and distribution of WIN 55,212-2 can differ significantly between in vitro and in vivo systems. | 1. Consider alternative routes of administration for in vivo studies, such as local or targeted delivery, to minimize systemic side effects and off-target actions. 2. Carefully titrate the in vivo dose to find a therapeutic window that minimizes adverse effects. |
Experimental Protocols
Protocol 1: Verifying CB1/CB2-Mediated Effects using Selective Antagonists (In Vitro)
Objective: To determine if the effect of WIN 55,212-2 is mediated by CB1 or CB2 receptors.
Materials:
-
Cells expressing CB1 and/or CB2 receptors
-
WIN 55,212-2
-
CB1 selective antagonist (e.g., SR141716A or AM251)
-
CB2 selective antagonist (e.g., AM630)
-
Appropriate cell culture media and reagents
-
Assay-specific detection reagents
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with the selective antagonist (e.g., 1 µM AM251 or 1 µM AM630) for 30-60 minutes. Include a vehicle control group.[6][7]
-
WIN 55,212-2 Treatment: Add WIN 55,212-2 at the desired concentration to the wells, both with and without the antagonist.
-
Incubation: Incubate for the appropriate time for your specific assay.
-
Data Analysis: Measure the desired endpoint. A reversal or blockade of the WIN 55,212-2 effect in the presence of the antagonist indicates that the effect is mediated by that specific receptor.
Protocol 2: Using the Inactive Enantiomer WIN 55,212-3 as a Negative Control
Objective: To differentiate between receptor-mediated and non-specific or off-target effects.
Materials:
-
WIN 55,212-2
-
WIN 55,212-3
-
Experimental system (in vitro or in vivo)
Methodology:
-
Dose-Response: Perform a dose-response curve for WIN 55,212-2 to determine the effective concentration.
-
Comparative Treatment: Treat your experimental system with equimolar concentrations of WIN 55,212-2 and WIN 55,212-3.[8]
-
Control Groups: Include a vehicle control group.
-
Data Analysis: Compare the effects of WIN 55,212-2 and WIN 55,212-3. An effect observed with WIN 55,212-2 but not with WIN 55,212-3 suggests a cannabinoid receptor-mediated mechanism.
Visualizations
Signaling Pathways
Caption: On-target and off-target signaling pathways of WIN 55,212-2.
Experimental Workflow
Caption: Workflow for dissecting on-target vs. off-target effects.
Logical Relationship Diagram
Caption: Decision tree for interpreting experimental outcomes.
References
- 1. Effect of the Cannabinoid Agonist WIN 55,212-2 on Neuropathic and Visceral Pain Induced by a Non-Diarrheagenic Dose of the Antitumoral Drug 5-Fluorouracil in the Rat [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthetic Cannabinoid WIN55,212-2 Can Disrupt the Golgi Apparatus Independent of Cannabinoid Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthetic Cannabinoid R(+)WIN 55,212-2 Inhibits the Interleukin-1 Signaling Pathway in Human Astrocytes in a Cannabinoid Receptor-independent Manner - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The cannabinoid WIN55,212-2 protects against oxidized LDL-induced inflammatory response in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerance to cannabinoid response on the myenteric plexus of guinea-pig ileum and human small intestinal strips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
how to address WIN 62,577 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WIN 62,577. Our goal is to help you address experimental variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a non-peptide molecule with a dual mechanism of action. It is primarily known as a potent and species-selective antagonist of the tachykinin NK1 receptor, with high affinity for the rat NK1 receptor but not the human NK1 receptor.[1][2][3] Additionally, it functions as an allosteric enhancer at the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][4]
Q2: What are the known species-specific differences in this compound activity?
The antagonistic activity of this compound at the NK1 receptor is highly species-dependent. It is a potent antagonist of the rat NK1 receptor but has significantly lower affinity for the human NK1 receptor.[3] This is a critical factor to consider when designing experiments and interpreting data, as results from rodent models may not be directly translatable to human systems.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept as a solid at -20°C. For short-term storage of a few days to weeks, it can be stored at 0-4°C. The compound is soluble in DMSO and ethanol.[5] It is important to refer to the manufacturer's specific recommendations for optimal storage conditions to prevent degradation.
Q4: What are the potential off-target effects of this compound?
Besides its primary targets (rat NK1 receptor and M3 mAChR), the complete off-target profile of this compound is not extensively documented in publicly available literature. As with any small molecule, there is a potential for off-target binding, especially at higher concentrations. It is recommended to perform off-target screening against a panel of receptors and enzymes to identify any potential confounding activities in your experimental system.
Troubleshooting Guide
Issue 1: Inconsistent NK1 Receptor Antagonism
Question: I am observing high variability in the antagonist potency (IC50) of this compound in my rat NK1 receptor assays. What could be the cause?
Possible Causes and Solutions:
-
Species of Receptor: Confirm that you are using a rat-derived system (e.g., rat cell lines, tissues, or recombinant rat NK1 receptors). This compound is not potent at the human NK1 receptor.
-
Ligand Concentration: Ensure the concentration of the NK1 receptor agonist (e.g., Substance P) is appropriate. Using a concentration at or near the EC80 will provide a suitable window for observing competitive antagonism.
-
Assay Conditions:
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium for both the agonist and antagonist.
-
Buffer Composition: Check the pH and ionic strength of your assay buffer, as these can influence ligand binding.
-
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.
-
Cell Health and Density: For cell-based assays, ensure that the cells are healthy and plated at a consistent density. Over-confluent or stressed cells can lead to variable receptor expression and signaling.
Issue 2: Unexpected Effects on Muscarinic Receptor Signaling
Question: I am seeing an enhancement of acetylcholine-induced responses in my experiments, which is unexpected for an "antagonist." Why is this happening?
Possible Causes and Solutions:
-
Allosteric Modulation of M3 Receptors: this compound is a known positive allosteric modulator (PAM) of the M3 muscarinic receptor.[3][4] This means it can enhance the binding and/or efficacy of acetylcholine (ACh) or other M3 agonists.
-
Receptor Subtype Expression: Verify the expression of M3 receptors in your experimental system. If M3 receptors are present, the observed potentiation of cholinergic responses is likely due to the allosteric activity of this compound.
-
Concentration Dependence: The allosteric effects of this compound may be more pronounced at certain concentrations. Perform a full dose-response curve to characterize this effect.
Data Presentation
The reported potency of this compound can vary between studies due to different experimental conditions. The following tables summarize some of the reported values.
Table 1: Antagonism of the Rat NK1 Receptor
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 1.9 nM | Rat | [³H]-Substance P Binding (Cortex) | [3] |
| Ki | 0.6 nM | Rat | [³H]-Substance P Binding (Cortex) | [3] |
Table 2: Allosteric Modulation of the M3 Muscarinic Receptor
| Parameter | Value | Species | Assay Type | Reference |
| Log Affinity (unliganded receptor) | 5.0 - 6.7 | Not Specified | Radioligand Binding | [3] |
| Effect on ACh Affinity | Enhancer | Not Specified | Radioligand Binding | [3] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Antagonism
Objective: To determine the inhibitory constant (Ki) of this compound for the rat NK1 receptor.
Materials:
-
Membrane preparations from rat brain tissue (e.g., cortex) or cells expressing the rat NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter and fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]-Substance P (typically at or below its Kd). For total binding wells, add buffer instead of this compound. For non-specific binding wells, add a high concentration of unlabeled Substance P.
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for M3 Receptor Allosteric Modulation
Objective: To assess the effect of this compound on acetylcholine-induced calcium mobilization in cells expressing the M3 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human or rat M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Acetylcholine (ACh).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the M3 receptor-expressing cells in the microplates and grow to near confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of acetylcholine (e.g., EC20 or EC50) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of this compound to determine its effect on the ACh-induced calcium signal. To determine the effect on ACh potency, perform ACh concentration-response curves in the absence and presence of fixed concentrations of this compound.
Mandatory Visualization
Caption: NK1 Receptor Signaling Pathway and this compound Antagonism.
Caption: M3 Receptor Allosteric Modulation by this compound.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Optimizing WIN 55,212-2 Binding Assays
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in WIN 55,212-2 binding assays for cannabinoid receptors (CB1/CB2).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a poor signal-to-noise ratio in a WIN 55,212-2 binding assay?
A poor signal-to-noise ratio typically stems from either excessively high non-specific binding (NSB) or very low specific binding. High NSB masks the specific signal, while low specific binding provides a weak signal that is difficult to distinguish from the background noise.
Q2: What is non-specific binding (NSB) and how is it determined?
Non-specific binding refers to the binding of the radioligand ([³H]-WIN 55,212-2) to components other than the target receptor, such as the filter membrane, lipids, or other proteins. It is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled WIN 55,212-2) that saturates the target receptors.[1][2] Any remaining bound radioactivity under these conditions is considered non-specific.
Q3: Can the choice of filter material affect my results?
Yes, the filter type is critical. Glass fiber filters, such as Whatman GF/B or GF/C, are commonly used.[3][4] However, radioligands can bind non-specifically to these filters. Pre-treating filters with agents like 0.5% polyethyleneimine (PEI) can significantly reduce this non-specific binding by blocking charged sites on the glass fiber.[5]
Q4: Are there alternatives to radioligand assays that might offer a better signal-to-noise ratio?
Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved Fluorescence Energy Resonance Transfer (TR-FRET) based assays are powerful alternatives.[6] These methods often have a significantly better signal-to-noise ratio because they measure the proximity of a fluorescent ligand to a tagged receptor, reducing background from unbound ligands.[7][8]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This section addresses specific issues that lead to a poor signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
High NSB is a frequent problem that increases background noise, thereby reducing the assay window.
| Potential Cause | Recommended Solution |
| Excessive Radioligand Concentration | Titrate the [³H]-WIN 55,212-2 concentration. Use a concentration at or below the Kd value for the receptor to minimize binding to low-affinity, non-specific sites.[5] |
| High Membrane Protein Concentration | Reduce the amount of membrane protein per well. Typical concentrations range from 10-20 µg per well.[1][5] Perform a protein concentration titration to find the optimal balance between specific signal and NSB. |
| Radioligand Sticking to Filters/Plates | Pre-treat glass fiber filters with 0.5% polyethyleneimine (PEI) to block non-specific sites.[5] Including a carrier protein like 0.1% to 0.5% Bovine Serum Albumin (BSA) in the assay and wash buffers can also reduce non-specific binding.[2][4] |
| Inadequate Washing | Increase the number of wash steps (typically 3-4 washes) and ensure the wash buffer is ice-cold to minimize dissociation of the specific binding while effectively removing unbound radioligand.[2][5] |
Issue 2: Low Specific Binding
A weak specific signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm the expression level of the cannabinoid receptor (CB1 or CB2) in your membrane preparation using a method like Western Blot.[5] If expression is low, you may need to re-transfect cells or use a different cell line. |
| Degraded Radioligand or Receptor | Ensure the radioligand has not degraded and possesses high specific activity.[5] Prepare fresh membrane aliquots and avoid repeated freeze-thaw cycles. Store membranes at -80°C.[1] |
| Assay Not at Equilibrium | Optimize the incubation time and temperature. For WIN 55,212-2, incubation is typically performed at 30°C for 60-90 minutes to ensure the binding reaction reaches equilibrium.[1][3][5] |
| Incorrect Buffer Composition | The assay buffer composition is crucial for receptor integrity and binding. A common buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, at pH 7.4.[1] Ensure all components are at the correct concentration and pH. |
Quantitative Data Summary
The following tables provide reference values for setting up and validating your WIN 55,212-2 binding assays.
Table 1: Typical Assay Parameters & Concentrations
| Parameter | Recommended Value | Reference(s) |
| Radioligand | [³H]-WIN 55,212-2 | [1][3] |
| Radioligand Concentration | 0.1 - 40 nM (Saturation Assay); ~3 nM (Competition Assay) | [1][3] |
| Non-Specific Determinator | 1 - 10 µM unlabeled WIN 55,212-2 | [3][5] |
| Membrane Protein | 10 - 20 µg / well | [1][3] |
| Incubation Temperature | 30°C | [1][3] |
| Incubation Time | 60 - 90 minutes | [1][3] |
| Assay Buffer (pH 7.4) | 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA | [1] |
Table 2: Binding Affinity of Ligands for Cannabinoid Receptors
| Ligand | Receptor | Assay Type | Affinity Value | Reference(s) |
| [³H]-WIN 55,212-2 | Human CB2 | Saturation Binding | Kd: 3.4 ± 0.2 nM | [1] |
| WIN 55,212-2 | Human CB1 | Radioligand Binding | pKi: 7.68 (Ki: 21 nM) | [9] |
| WIN 55,212-2 mesylate | Human CB2 | Radioligand Binding | Ki: 3.3 nM | [10] |
| WIN 55,212-2 mesylate | Human CB1 | Radioligand Binding | Ki: 62.3 nM | [10] |
Experimental Protocols
Protocol 1: Cell Membrane Preparation
This protocol describes the preparation of cell membranes from cultured cells expressing the target cannabinoid receptor.[1]
-
Cell Harvesting : Culture cells to ~80-90% confluency. Scrape cells into ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation (e.g., 200 x g for 5 minutes at 4°C).
-
Homogenization : Resuspend the cell pellet in ice-cold Assay Buffer. Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Low-Speed Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
High-Speed Centrifugation : Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Final Preparation : Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Quantification & Storage : Determine the protein concentration using a standard method (e.g., BCA protein assay). Aliquot the membrane preparation and store at -80°C.
Protocol 2: Competition Radioligand Binding Assay
This assay measures the ability of a test compound to compete with [³H]-WIN 55,212-2 for binding to the receptor.[2][3]
-
Reagent Preparation :
-
Prepare serial dilutions of your unlabeled test compound.
-
Dilute [³H]-WIN 55,212-2 to a fixed concentration (e.g., 3 nM, approximately at its Kd).
-
Prepare the non-specific binding control: 10 µM unlabeled WIN 55,212-2.
-
-
Assay Setup : In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding : Add Assay Buffer, [³H]-WIN 55,212-2, and the membrane preparation.
-
Non-Specific Binding (NSB) : Add the non-specific binding control (10 µM WIN 55,212-2), [³H]-WIN 55,212-2, and the membrane preparation.
-
Competition : Add the diluted test compound (at each concentration), [³H]-WIN 55,212-2, and the membrane preparation.
-
-
Incubation : Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[5]
-
Filtration : Rapidly terminate the reaction by filtering the contents of each well through a GF/B or GF/C filter mat (pre-soaked in 0.5% PEI) using a cell harvester.[3][5]
-
Washing : Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification : Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀ value and subsequently calculate the Kᵢ using the Cheng-Prusoff equation.[5]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified GPCR signaling pathway for cannabinoid receptors.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
Technical Support Center: Refining WIN 62,577 Delivery Methods for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining delivery methods for WIN 62,577 in in vivo research. Given the limited publicly available data on this compound, this guide leverages information from its close structural analog, WIN 55,212-2, and general principles for the in vivo delivery of hydrophobic compounds. It is crucial for researchers to perform their own validation and optimization experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the more commonly studied WIN 55,212-2?
This compound is identified as a mAChR (muscarinic acetylcholine (B1216132) receptor) allosteric antagonist and a species-selective tachykinin NK1 receptor antagonist.[1][2][3] While structurally related to the potent cannabinoid receptor agonist WIN 55,212-2, its primary pharmacological activity appears to be different. Due to the scarcity of specific in vivo delivery data for this compound, protocols established for WIN 55,212-2 serve as a valuable starting point for developing delivery methods, with the understanding that optimization will be necessary.
Q2: What are the main challenges in preparing this compound for in vivo administration?
Like many synthetic cannabinoids, this compound is a hydrophobic molecule with poor aqueous solubility.[4] This presents a significant challenge for preparing formulations suitable for in vivo administration that are stable, biocompatible, and deliver a consistent dose. The primary goal is to create a formulation that prevents precipitation of the compound upon injection into the aqueous environment of the body.
Q3: What are some recommended vehicles for dissolving this compound for in vivo studies?
Based on studies with the analog WIN 55,212-2 and other hydrophobic compounds, a multi-component vehicle system is often required. Here are some commonly used options:
-
DMSO-based vehicles: this compound is soluble in DMSO.[4] For in vivo use, DMSO is typically used as a primary solvent and then diluted with other vehicles to minimize toxicity. A common formulation involves a combination of DMSO, a surfactant like Tween 80, and saline.[5]
-
Ethanol-based vehicles: Ethanol (B145695) can also be used as a primary solvent for cannabinoid compounds.[6] Similar to DMSO, it is often part of a multi-component system.
-
Cyclodextrins: Cyclodextrins are used to enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Emulsion-based vehicles: Commercially available emulsion-based solvents like Tocrisolve™ 100 have been used for the in vivo delivery of WIN 55,212-2.[10]
-
Nanoparticle Formulations: For advanced delivery, nanoparticle-based systems such as solid lipid nanoparticles (SLNs) or nanoemulsions can improve solubility and bioavailability.[11][12][13][14]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution with saline.
-
Question: I dissolved this compound in DMSO, but it precipitated when I added saline to the final formulation. What can I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Increase the percentage of co-solvents and surfactants: The final concentration of DMSO and/or Tween 80 may be too low to maintain the solubility of this compound in the aqueous saline solution. Try incrementally increasing the percentage of these components. A common vehicle composition for WIN 55,212-2 is 4% DMSO and 4% Tween 80 in saline.[5]
-
Use a different vehicle system: Consider using a cyclodextrin-based formulation. The formation of an inclusion complex can significantly improve aqueous solubility.[7][8]
-
Sonication: After preparing the final formulation, sonication can help to create a more uniform and stable suspension.
-
Warm the solution: Gently warming the solution may help to dissolve the compound, but be cautious about the stability of this compound at higher temperatures.
-
Issue 2: Observed toxicity or adverse effects in animal subjects.
-
Question: My animals are showing signs of distress or skin irritation after injection. Could the vehicle be the cause?
-
Answer: Yes, the vehicle components can cause adverse effects.
-
Reduce DMSO concentration: High concentrations of DMSO can be toxic. Aim for the lowest effective concentration, typically below 10% of the final injection volume.
-
Consider alternative solvents: If DMSO toxicity is suspected, explore other solvents like ethanol or specialized commercial vehicles such as Kolliphor.[6][15]
-
Route of administration: Subcutaneous injections of certain vehicles, like propylene (B89431) glycol, can cause skin reactions.[6] Intraperitoneal (IP) injection may be a viable alternative, though it has its own limitations.[15]
-
Vehicle-only control group: Always include a control group that receives only the vehicle to differentiate between the effects of the compound and the delivery vehicle.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Question: I am observing high variability in my data between animals. Could the drug delivery method be a factor?
-
Answer: Inconsistent drug delivery can be a major source of variability.
-
Ensure complete dissolution: Visually inspect your formulation for any signs of precipitation before each injection. A vortex mixer should be used to ensure a homogenous solution.
-
Stability of the formulation: Prepare fresh formulations for each experiment to avoid degradation of the compound. While some cannabinoids are stable in solution for a period, it's best practice to prepare them fresh.
-
Route and volume of administration: Ensure that the route of administration and the injection volume are consistent across all animals. For continuous delivery and more stable plasma concentrations, consider using osmotic pumps.[5]
-
Data Presentation
Table 1: Commonly Used Vehicles for In Vivo Delivery of the Analog WIN 55,212-2
| Vehicle Component | Purpose | Typical Concentration Range | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | Primary Solvent | 1-10% | [5][16] |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | 1-10% | [5][7] |
| Ethanol | Primary Solvent | 5-20% | [6] |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume | [5] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing Agent | Varies based on drug concentration | [7] |
| Tocrisolve™ 100 | Emulsion-based vehicle | As per manufacturer's instructions | [10] |
| Kolliphor | Solvent | Varies | [6][15] |
Table 2: Reported In Vivo Dosing Parameters for WIN 55,212-2
| Route of Administration | Dose Range | Species | Experimental Model | Reference |
| Intraperitoneal (i.p.) | 0.01 - 20 mg/kg | Mouse, Rat | Seizure, Pain, Neurological | [17][18] |
| Subcutaneous (s.c.) | Varies | Rat | Cannabinoid delivery studies | [6][15] |
| Continuous Perineural Infusion | 1.4 - 2.8 µg/µl/h | Rat | Neuropathic pain | [5] |
| Transdermal | 5.0 - 8.6 ng/ml (plasma conc.) | Guinea Pig | Pharmacokinetics | [19] |
| Intravenous (i.v.) | 1 - 3 mg/kg | Mouse | Locomotor activity | [20] |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Tween 80-based Formulation for Intraperitoneal Injection
This protocol is adapted from methods used for WIN 55,212-2 and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% saline solution
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle mixture. For a final formulation with 5% DMSO and 5% Tween 80, mix equal volumes of DMSO and Tween 80.
-
-
Final Formulation:
-
Add the this compound stock solution to the vehicle mixture.
-
Slowly add sterile saline to the desired final volume while continuously vortexing to prevent precipitation.
-
For example, to prepare 1 ml of a 1 mg/ml solution with a final vehicle composition of 5% DMSO and 5% Tween 80:
-
Dissolve 1 mg of this compound in 50 µL of DMSO.
-
Add 50 µL of Tween 80 and vortex.
-
Add 900 µL of sterile saline dropwise while vortexing.
-
-
-
Administration:
-
Visually inspect the solution for any precipitates before administration.
-
Administer the solution via intraperitoneal injection at the desired dose.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and in vivo administration of this compound.
Caption: Simplified signaling pathway of cannabinoid receptors activated by WIN 55,212-2.[21][22]
Caption: Logical troubleshooting guide for common issues in this compound in vivo delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Continuous infusion of the cannabinoid WIN 55,212–2 to the site of a peripheral nerve injury reduces mechanical and cold hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propylene glycol and Kolliphor as solvents for systemic delivery of cannabinoids via intraperitoneal and subcutaneous routes in preclinical studies: a comparative technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cannabis Medicine 2.0: Nanotechnology-Based Delivery Systems for Synthetic and Chemically Modified Cannabinoids for Enhanced Therapeutic Performance [mdpi.com]
- 13. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. academic.oup.com [academic.oup.com]
- 19. Transdermal delivery of the synthetic cannabinoid WIN 55,212-2: in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the in vivo receptor occupancy for the behavioral effects of cannabinoids using a radiolabeled cannabinoid receptor agonist, R-[125/131I]AM2233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of WIN 62,577 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of WIN 62,577 analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
The synthesis of this compound, a complex molecule featuring a steroidal backbone fused with a pyrimido[1,2-a]benzimidazole (B3050247) heterocyclic system, typically involves a multi-step process. The core of the synthesis is the construction of the pyrimido[1,2-a]benzimidazole moiety onto a steroidal precursor.[1][2] This is generally achieved through the reaction of a 2-aminobenzimidazole (B67599) with a suitable bifunctional steroid derivative, often an α,β-unsaturated carbonyl compound.[1][2] The synthesis starts with accessible steroidal materials that are chemically modified to introduce the necessary functional groups for the cyclization and subsequent reactions.[1]
Q2: What are the key precursors for the synthesis?
The primary precursors are a functionalized steroid and 2-aminobenzimidazole. The steroid must contain reactive groups that allow for the annulation of the pyrimidine (B1678525) ring. This is often a derivative with an α,β-unsaturated ketone or a related electrophilic center. The choice of the specific steroidal starting material will determine the substitution pattern on the steroidal framework of the final analog.
Q3: What are the typical reaction conditions for the cyclization step?
The formation of the pyrimido[1,2-a]benzimidazole ring system often requires elevated temperatures and the use of a base or an acid catalyst.[1] Solvents like dimethylformamide (DMF) are commonly employed, sometimes in combination with microwave irradiation to improve reaction rates and yields.[1] The selection of the catalyst and reaction conditions is crucial and can depend on the specific functionalities present on the steroidal substrate.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Reaction to Form the Pyrimido[1,2-a]benzimidazole Ring
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance: The bulky steroid backbone can impede the approach of the 2-aminobenzimidazole. | - Increase reaction temperature and time.- Consider using a more reactive derivative of the steroid, if possible.- Employ microwave-assisted synthesis to overcome steric barriers.[1] |
| Incorrect Catalyst/Solvent: The chosen catalyst or solvent may not be optimal for the specific steroidal substrate. | - Screen different acid or base catalysts (e.g., PTSA, AcOH, Et3N).[1]- Test a range of high-boiling point solvents (e.g., DMF, DMSO, toluene).- Ionic liquids have also been reported to be effective in similar syntheses.[1] |
| Decomposition of Starting Materials: The steroid or 2-aminobenzimidazole may be unstable under the reaction conditions. | - Lower the reaction temperature and extend the reaction time.- Use a milder catalyst.- Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions: Competing side reactions can consume the starting materials. | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts.- Adjust stoichiometry of reactants.- Modify the reaction conditions (temperature, catalyst) to disfavor the side reactions. |
Problem 2: Difficulty in the Introduction or Manipulation of the 17α-ethynyl Group
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction: The addition of the ethynyl (B1212043) group to the 17-keto steroid may be sluggish. | - Use a larger excess of the ethynylating reagent (e.g., ethynylmagnesium bromide or lithium acetylide).- Ensure strictly anhydrous conditions, as water will quench the organometallic reagent.- Optimize the reaction temperature; some reactions require low temperatures (e.g., -78 °C) to prevent side reactions. |
| Stereoselectivity Issues: Formation of the undesired 17β-ethynyl epimer. | - The stereochemical outcome of this addition is generally controlled by the steric hindrance of the steroid backbone, favoring the α-attack. If epimers are formed, they may need to be separated chromatographically. |
| Instability of the Ethynyl Group: The terminal alkyne may be unstable under certain reaction conditions (e.g., strong acid or base). | - Use protecting groups for the terminal alkyne if subsequent reaction steps are incompatible.- Employ mild reaction conditions for further transformations. |
Problem 3: Challenges in Purification of the Final Analogs
Possible Causes and Solutions:
| Cause | Recommended Action |
| Complex Mixture of Byproducts: The crude product contains multiple closely related impurities. | - Optimize the reaction conditions to minimize byproduct formation.- Employ multi-step purification protocols, such as a combination of crystallization and column chromatography. |
| Poor Solubility: The final compound may have limited solubility in common chromatography solvents. | - Use a solvent system with a stronger eluting power.- Consider reverse-phase chromatography if the compound is sufficiently nonpolar.- Preparative HPLC can be an effective tool for purifying challenging compounds. |
| Co-elution of Stereoisomers: Diastereomers or enantiomers may be difficult to separate. | - Use a chiral stationary phase for HPLC if enantiomers are present.- For diastereomers, try different stationary phases (e.g., silica (B1680970), alumina, or functionalized silica) and solvent systems in column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of a Pyrimido[1,2-a]benzimidazole Steroid Derivative:
This protocol is a generalized procedure based on common methods for the synthesis of pyrimido[1,2-a]benzimidazoles and should be optimized for specific this compound analogs.
-
Starting Material Preparation: Synthesize the required α,β-unsaturated keto-steroid precursor using established methods from steroid chemistry.
-
Cyclization Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α,β-unsaturated keto-steroid (1.0 eq) and 2-aminobenzimidazole (1.1 eq) in a suitable solvent (e.g., DMF).
-
Add a catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) or irradiate in a microwave reactor until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
-
Purification:
-
Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether or hexane) to remove nonpolar impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water, acetone).
-
If further purification is required, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
References
dealing with unexpected results in WIN 62,577 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, WIN 55,212-2. Note: The experimental compound is correctly identified as WIN 55,212-2, not WIN 62,577.
Frequently Asked Questions (FAQs)
Q1: My WIN 55,212-2 is precipitating in my cell culture media. How can I resolve this?
A1: WIN 55,212-2 is inherently hydrophobic with low aqueous solubility, which often leads to precipitation in cell culture media.[1][2] To address this, consider the following solutions:
-
Use of a Solubilizing Agent: Prepare a stock solution in a suitable organic solvent such as DMSO or ethanol (B145695) before diluting it into your aqueous media.[1][3] An emulsion-based solvent like Tocrisolve™ 100 has also been used effectively for both in vitro and in vivo experiments.[4]
-
Minimize Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells and may still cause precipitation upon dilution.[1] It is recommended to keep the final DMSO concentration at or below 0.5%, with an ideal concentration of ≤ 0.1% for most cell lines.[1] Always perform a vehicle control with the same final solvent concentration to account for any solvent-induced effects.[1]
-
Sonication: Gently sonicate the solution to aid in the dissolution of the compound.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the WIN 55,212-2 stock solution can help improve solubility.
Q2: I am observing a biphasic or unexpected dose-response curve. What could be the cause?
A2: A biphasic or bell-shaped dose-response curve is a known characteristic of WIN 55,212-2 in some experimental models. For instance, in studies on glutamate (B1630785) release in the prefrontal cortex, low and high doses were ineffective, while moderate doses increased glutamate levels.[5] Similarly, low doses of WIN 55,212-2 have been shown to increase food consumption, while high doses decrease it.[6]
Possible explanations for this phenomenon include:
-
Receptor Desensitization: At higher concentrations, prolonged or strong activation of cannabinoid receptors can lead to their desensitization and internalization, reducing the overall response.
-
Off-Target Effects: At higher concentrations, WIN 55,212-2 may interact with other receptors or signaling pathways, leading to confounding effects.[7] It has been shown to interact with TRPV1 channels and PPARα and PPARγ nuclear receptors.[3][8]
-
Complex Signaling Cascades: The downstream signaling pathways activated by WIN 55,212-2 are complex and can involve feedback loops or opposing mechanisms that are engaged at different concentration thresholds.
Q3: I am not seeing the expected CB1/CB2 receptor-mediated effects. What should I check?
A3: If you are not observing the anticipated effects mediated by cannabinoid receptors, consider the following troubleshooting steps:
-
Confirm Receptor Expression: Verify the expression levels of CB1 and CB2 receptors in your specific cell line or tissue model. Receptor expression can vary significantly between different cell types.
-
Investigate Off-Target Mechanisms: WIN 55,212-2 can exert effects independent of CB1 and CB2 receptors.[7][9] For example, it can inhibit TRPV1 channels via a calcineurin-dependent pathway and modulate other ion channels.[3][7] Consider if your observed results could be explained by these alternative mechanisms.
-
Use Receptor Antagonists: To confirm the involvement of CB1 or CB2 receptors, use selective antagonists like SR141716A (rimonabant) for CB1 and SR144528 for CB2.[5][10] If the effects of WIN 55,212-2 are blocked by the antagonist, it confirms the involvement of that specific receptor.
-
Check Compound Integrity: Ensure the stability and integrity of your WIN 55,212-2 stock. Improper storage can lead to degradation. It is recommended to store stock solutions at -20°C.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Results in Behavioral Studies
| Possible Cause | Troubleshooting Steps |
| Dose- and Age-Dependent Effects | WIN 55,212-2 can have different effects depending on the dose and the age of the animal subjects.[11][12] For example, it has been shown to reduce thigmotaxis in adolescent but not adult rats.[11] Carefully titrate the dose for your specific animal model and age group. |
| Route of Administration | The route of administration (e.g., intraperitoneal, intraplantar, perineural) can significantly impact the observed effects, particularly in distinguishing central from peripheral actions.[10][13] Select the most appropriate route for your experimental question. |
| Vehicle Effects | The vehicle used to dissolve WIN 55,212-2 can have its own behavioral effects. Always include a vehicle-only control group to account for these potential confounds. |
| Stress-Related Behaviors | The experimental procedures themselves can induce stress, which may interact with the effects of WIN 55,212-2.[11] Acclimate animals to the testing environment and handle them consistently. |
Issue 2: Unexpected Cytotoxicity or Cell Death
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells.[1] Keep the final solvent concentration as low as possible (ideally ≤ 0.1%) and always include a vehicle control to assess solvent toxicity.[1] |
| Induction of Apoptosis | WIN 55,212-2 has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner.[4][14][15] If you are observing unexpected cell death, it may be a direct effect of the compound. Assess markers of apoptosis such as caspase-3/7 activity.[4] |
| Off-Target Cytotoxicity | At higher concentrations, off-target effects could contribute to cytotoxicity. Lower the concentration of WIN 55,212-2 to a range where it is selective for cannabinoid receptors. |
Experimental Protocols
General Stock Solution Preparation
-
Solvent Selection: Use anhydrous DMSO for preparing a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of DMSO to the powdered WIN 55,212-2. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, further dilutions can be made in cell culture media or saline. For in vivo studies, a vehicle of ethanol, emulphor, and saline (1:1:18) has been used.[11]
In Vitro Angiogenesis Assay (Tube Formation)
-
Cell Seeding: Coat a 96-well plate with Matrigel® and allow it to solidify. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel®.
-
Treatment: Expose the HUVECs to varying concentrations of WIN 55,212-2 (e.g., 1 µM, 50 µM, 100 µM) or vehicle control.[4]
-
Incubation: Incubate the plate for a sufficient period to allow for tube formation (typically 4-18 hours).
-
Analysis: Visualize and quantify the tube-like structures using a microscope and appropriate imaging software. Significant disruption of tube formation has been observed at concentrations as low as 1 µM.[4]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by WIN 55,212-2.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of glucagon-like peptide-1 receptor stimulation and blockade on food consumption and body weight in rats treated with a cannabinoid CB1 receptor agonist WIN 55,212-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 9. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous infusion of the cannabinoid WIN 55,212–2 to the site of a peripheral nerve injury reduces mechanical and cold hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated administration of a synthetic cannabinoid receptor agonist differentially affects cortical and accumbal neuronal morphology in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the Cannabinoid Agonist WIN 55,212-2 on Neuropathic and Visceral Pain Induced by a Non-Diarrheagenic Dose of the Antitumoral Drug 5-Fluorouracil in the Rat [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Method Refinement for Studying WIN 62,577 Allosteric Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the allosteric effects of WIN 62,577. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Introduction to this compound
This compound is a compound known for its dual activity. It is a species-selective antagonist of the tachykinin NK1 receptor and also functions as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly as an allosteric enhancer at M3 receptors.[1][2] Its allosteric effects can manifest as positive, negative, or neutral cooperativity, depending on the receptor subtype and the interacting orthosteric ligand.[1] Understanding these complex interactions is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound has two primary molecular targets. It acts as a species-selective antagonist for the tachykinin NK1 receptor and as an allosteric modulator for muscarinic acetylcholine receptors, with a notable enhancing effect at the M3 subtype.[1][2]
Q2: What is meant by the "allosteric effects" of this compound?
A2: The allosteric effects of this compound refer to its ability to bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous ligand (e.g., acetylcholine for mAChRs) binds.[3] This binding can modulate the receptor's affinity for the orthosteric ligand and/or its signaling efficacy.[3]
Q3: How can this compound exhibit positive, negative, and neutral cooperativity?
A3: The nature of the cooperativity exhibited by this compound depends on the specific receptor subtype it is interacting with and the orthosteric ligand present.[1] For instance, it may enhance the binding of acetylcholine at M3 receptors (positive cooperativity) while having a different effect on another receptor subtype or with a different orthosteric ligand.
Q4: Is this compound species-selective?
A4: Yes, this compound is a species-selective antagonist of the tachykinin NK1 receptor, showing potency at the rat receptor but not the human receptor.[1] This is a critical consideration when designing and interpreting in vivo studies or when using cell lines of different species origins.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Allosteric Modulation
Q: We are not observing the expected potentiation of our orthosteric agonist in the presence of this compound. What could be the issue?
A: This could be due to several factors. Consider the following troubleshooting steps:
-
Choice of Orthosteric Agonist: The allosteric effects of this compound can be "probe-dependent," meaning the magnitude and even direction of the effect can vary with different orthosteric agonists.[4] Ensure you are using an appropriate agonist for the receptor subtype you are studying (e.g., acetylcholine or carbachol (B1668302) for the M3 receptor).
-
Concentration of Orthosteric Agonist: The concentration of the orthosteric agonist used in the assay is critical. For detecting positive allosteric modulation (potentiation), it is generally recommended to use a concentration of the orthosteric agonist that elicits a submaximal response (e.g., EC20).[5]
-
Assay System and Receptor Expression Levels: The expression level of the target receptor in your cell system can influence the observed allosteric effect.[5] Very high receptor expression can sometimes mask subtle allosteric modulation. Consider using a cell line with a well-characterized and moderate receptor expression level.
-
Species Specificity: As this compound has known species selectivity for the NK1 receptor, ensure that the species of your cellular model is appropriate for the receptor you are investigating.[1]
-
Compound Integrity and Solubility: Verify the integrity and concentration of your this compound stock solution. Poor solubility can lead to inaccurate concentrations in your assay. This compound is often dissolved in DMSO, and the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Caption: Troubleshooting workflow for inconsistent allosteric modulation.
Issue 2: High Background Signal in Functional Assays
Q: We are observing a high background signal in our calcium mobilization assay, making it difficult to detect a clear signal window for allosteric modulation. What can we do?
A: High background in calcium mobilization assays can be caused by several factors:
-
Cell Health: Ensure your cells are healthy and not over-confluent, as stressed cells can have elevated basal intracellular calcium levels.
-
Dye Loading Conditions: Optimize the concentration of the calcium-sensitive dye and the loading time. Excessive dye concentration or prolonged incubation can be toxic to cells. The loading buffer should also be optimized; for example, the inclusion of probenecid (B1678239) can help prevent dye leakage from the cells.[6]
-
Assay Buffer Composition: The composition of your assay buffer is critical. Ensure it is free of any components that might independently stimulate the cells.
-
Agonist-Independent Activity: Some allosteric modulators can have intrinsic agonist activity, known as "ago-PAMs".[7] To test for this, run a control where this compound is added in the absence of the orthosteric agonist.
Quantitative Data
The following tables summarize the known quantitative data for the allosteric effects of this compound.
Table 1: Affinity and Cooperativity of this compound at Muscarinic Receptors
| Receptor Subtype | Orthosteric Ligand | Log Affinity of this compound | Cooperativity | Reference |
| M3 | Acetylcholine | 5.0 - 6.7 | Positive (Enhancer) | [1] |
| M1, M2, M4 | Acetylcholine | 5.0 - 6.7 | Varies (Positive, Negative, or Neutral) | [1] |
| M3 | [3H]N-methyl scopolamine (B1681570) ([3H]NMS) | 5.0 - 6.7 | Neutral (No effect on dissociation) | [1] |
Table 2: Effect of this compound on Orthosteric Ligand Potency at the M3 Receptor
| Orthosteric Agonist | Presence of this compound | Fold Increase in Potency | Reference |
| Acetylcholine | Yes | ~2-fold | [8] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Allosteric Modulation of Orthosteric Ligand Affinity
This protocol is designed to assess the effect of this compound on the binding affinity of an orthosteric agonist (e.g., acetylcholine) to the M3 muscarinic receptor.
Materials:
-
Cell membranes from a cell line expressing the human M3 receptor.
-
Radiolabeled orthosteric antagonist (e.g., [3H]N-methyl scopolamine, [3H]NMS).
-
Unlabeled orthosteric agonist (e.g., acetylcholine).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of acetylcholine and this compound in binding buffer. The final concentration of DMSO should be kept below 0.5%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 20-50 µg protein).
-
A fixed concentration of [3H]NMS (typically at its Kd value).
-
Varying concentrations of acetylcholine.
-
A fixed concentration of this compound or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate competition binding curves by plotting the bound radioactivity against the log concentration of acetylcholine in the presence and absence of this compound.
-
Determine the IC50 values from the curves.
-
A leftward shift in the acetylcholine competition curve in the presence of this compound indicates positive cooperativity (enhancement of agonist affinity).
-
Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the potentiation of an orthosteric agonist-induced calcium response by this compound at the M3 receptor.
Materials:
-
A cell line expressing the human M3 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Orthosteric agonist (e.g., acetylcholine).
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[4]
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, submaximal concentration (e.g., EC20) of acetylcholine in assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Add varying concentrations of this compound (or vehicle) to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add the fixed concentration of acetylcholine to the wells.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log concentration of this compound to generate a concentration-response curve.
-
An increase in the acetylcholine-induced calcium signal in the presence of this compound indicates a positive allosteric modulatory effect.
-
Signaling Pathway Diagrams
Caption: M3 muscarinic receptor signaling pathway.
Caption: NK1 receptor signaling pathway.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Why does Graphviz/Dot act so weirdly to this particular code? - Stack Overflow [stackoverflow.com]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Ensuring Reproducibility in Cannabinoid Research with WIN 55,212-2
A Note on Nomenclature: Initial searches for "WIN 62,577" indicate this is a distinct compound, a rat-specific NK1 receptor antagonist, and an allosteric enhancer at M3 muscarinic receptors.[1][2][3][4][5] Given the context of broader experimental research and signaling pathways, it is highly probable that the intended compound of interest is the widely studied cannabinoid receptor agonist, WIN 55,212-2 . This guide will focus on WIN 55,212-2 to provide comprehensive support for researchers in this field.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in research involving WIN 55,212-2. Our goal is to enhance experimental reproducibility and success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is WIN 55,212-2 and what is its primary mechanism of action?
A1: WIN 55,212-2 is a potent, synthetic, full agonist of the cannabinoid receptors CB1 and CB2.[6] It has a higher affinity for the CB1 receptor (Ki = 1.9 nM) compared to THC (Ki = 41 nM).[6] Its primary mechanism of action involves activating these G protein-coupled receptors, which can lead to the modulation of various downstream signaling pathways, including the inhibition of adenylyl cyclase and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7]
Q2: Does WIN 55,212-2 have off-target effects?
A2: Yes, researchers should be aware of potential off-target effects. WIN 55,212-2 has been shown to inhibit the transient receptor potential vanilloid 1 (TRPV1) channel independently of cannabinoid receptors.[8][9] It can also interact with PPARα and PPARγ nuclear receptors.[6] Some studies indicate that certain effects of WIN 55,212-2 may be independent of both CB1 and CB2 receptors, suggesting the involvement of other, yet to be fully identified, mechanisms.[9][10]
Q3: What are the common solvents and storage conditions for WIN 55,212-2?
A3: For in vitro experiments, WIN 55,212-2 is typically dissolved in DMSO.[8] For in vivo behavioral studies, it is often prepared in a vehicle mixture, such as 5% Tween-80 and 5% DMSO in 0.9% saline.[8] It is crucial to consult the manufacturer's instructions for specific storage conditions, but generally, it should be stored as a solid at -20°C.
Q4: What are the key signaling pathways activated by WIN 55,212-2?
A4: WIN 55,212-2 activates several key signaling pathways upon binding to CB1 and CB2 receptors. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the inhibition of cAMP production.[11][12] Its interaction with TRPV1 channels can also lead to calcineurin-dependent dephosphorylation of the channel.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with WIN 55,212-2.
In Vitro Cell-Based Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent dose-response curve | - Compound precipitation: WIN 55,212-2 may precipitate in aqueous media at higher concentrations. - Cell health: Poor cell viability or passage number can affect responsiveness. - Inaccurate dilutions: Errors in preparing serial dilutions. | - Solubility Check: Visually inspect solutions for precipitates. Consider using a vehicle with higher solubilizing capacity (e.g., with BSA). - Cell Viability Assay: Perform a viability assay (e.g., MTT, trypan blue) in parallel. Use cells within a consistent and optimal passage range. - Dilution Verification: Prepare fresh dilutions and verify concentrations. |
| High background signal in cAMP assays | - Basal adenylyl cyclase activity: Some cell lines have high basal cAMP levels. - Reagent issues: Problems with the cAMP assay kit components. | - Forskolin (B1673556) Stimulation: Use forskolin to stimulate adenylyl cyclase and establish a maximal signal window for inhibition by WIN 55,212-2. - Kit Controls: Run all kit controls to ensure reagent integrity. |
| No effect on target protein phosphorylation (e.g., ERK, Akt) | - Sub-optimal time point: The peak phosphorylation may occur at a different time than tested. - Low receptor expression: The cell line may not express sufficient levels of CB1 or CB2 receptors. - Serum starvation: Inadequate serum starvation can lead to high basal phosphorylation. | - Time-Course Experiment: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time. - Receptor Expression Analysis: Confirm CB1/CB2 expression using qPCR or Western blot. - Optimize Starvation: Ensure complete serum starvation for an appropriate duration (e.g., 4-24 hours) before stimulation. |
In Vivo Animal Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of behavioral effect (e.g., analgesia, altered locomotion) | - Incorrect dose or route of administration: The dose may be too low, or the administration route may not be optimal for the desired effect.[13][14] - Vehicle effects: The vehicle itself may have behavioral effects. - Strain/species differences: The response to WIN 55,212-2 can vary between different rodent strains or species. | - Dose-Response Study: Conduct a dose-response study to determine the optimal dose for the desired behavioral endpoint.[14] - Vehicle Control Group: Always include a vehicle-treated control group to account for any effects of the vehicle. - Literature Review: Consult the literature for studies using the same animal model and strain to inform experimental design. |
| High variability in behavioral data | - Inconsistent handling and habituation: Stress from handling can influence behavioral outcomes. - Environmental factors: Differences in lighting, noise, or time of day for testing can introduce variability. | - Standardized Procedures: Implement standardized handling and habituation protocols for all animals. - Controlled Environment: Conduct behavioral testing in a consistent and controlled environment. |
| Unexpected side effects (e.g., hypothermia, catalepsy) | - CB1 receptor-mediated central effects: These are known side effects of CB1 receptor agonists.[15] | - Dose Adjustment: Lower the dose to a level that produces the desired effect with minimal side effects. - Selective Antagonists: Use selective CB1 antagonists (e.g., SR141716A) to confirm that the side effects are CB1-mediated.[16] |
Detailed Experimental Protocols
Protocol 1: In Vitro Neuronal Culture for Capsaicin-Evoked Current Inhibition
This protocol is adapted from studies investigating the effect of WIN 55,212-2 on TRPV1 activity in cultured trigeminal neurons.[8]
1. Cell Culture:
-
Culture rat trigeminal ganglion (TG) neurons in the presence of nerve growth factor (NGF) for 24-48 hours.[8]
2. Electrophysiology (Whole-cell voltage-clamp):
-
Pre-treat neurons with either vehicle or WIN 55,212-2 (e.g., 25 µM) for 3 minutes.[8]
-
Wash the cells for 2 minutes.[8]
-
Apply capsaicin (B1668287) (e.g., 0.5 µM for 40 seconds) to evoke inward currents (ICAP).[8]
-
Record ICAP in the whole-cell configuration at a holding potential of -60 mV.[8]
3. Data Analysis:
-
Compare the amplitude of ICAP between vehicle- and WIN 55,212-2-treated neurons. A significant reduction in ICAP in the WIN 55,212-2 group indicates inhibition of TRPV1 activity.
Protocol 2: In Vivo Assessment of Analgesia in a Neuropathic Pain Model
This protocol outlines a general procedure for assessing the antinociceptive effects of WIN 55,212-2 in a rat model of neuropathic pain.[14]
1. Animal Model:
-
Induce neuropathic pain in rats (e.g., via spinal cord injury or peripheral nerve ligation).
-
Allow sufficient time for the development of mechanical hypersensitivity.
2. Drug Administration:
-
Administer WIN 55,212-2 (e.g., 0.3, 1, 3 mg/kg) or vehicle subcutaneously.[14]
3. Behavioral Testing (Mechanical Allodynia):
-
Measure the paw withdrawal threshold using von Frey filaments at baseline and at multiple time points post-injection (e.g., 30, 60, 90, 120 minutes).[14]
4. Data Analysis:
-
Compare the paw withdrawal thresholds between the WIN 55,212-2-treated groups and the vehicle control group. An increase in the withdrawal threshold indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
CB1/CB2 Receptor-Mediated Signaling Pathway
Caption: WIN 55,212-2 activation of CB1/CB2 receptors and downstream signaling.
Experimental Workflow for Assessing Anti-proliferative Effects
Caption: Workflow for in vitro analysis of WIN 55,212-2's effects on cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of NK-1R inhibitor WIN62577 on the migration of airway smooth muscle cells in asthmatic rats with airway remodeling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 7. WIN 55,212-2, Agonist of Cannabinoid Receptors, Prevents Amyloid β1-42 Effects on Astrocytes in Primary Culture | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of the Cannabinoid Agonist WIN 55,212-2 on Neuropathic and Visceral Pain Induced by a Non-Diarrheagenic Dose of the Antitumoral Drug 5-Fluorouracil in the Rat [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of WIN 62,577 and Other Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of NK1 receptor antagonists, with a focus on the rat-specific compound WIN 62,577.
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist this compound with other prominent antagonists in its class, including aprepitant, casopitant, and rolapitant. A key consideration highlighted in this analysis is the species-specific nature of this compound, which demonstrates high potency for the rat NK1 receptor but not for the human counterpart. This distinction is critical for the interpretation of preclinical data and its translation to clinical applications.
Performance Comparison
To facilitate a clear understanding of the pharmacological profiles of these compounds, the following tables summarize key quantitative data from preclinical studies conducted in rats.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| Aprepitant | Human NK1 Receptor | Radioligand Binding | ≈ 0.1 | [1] |
Table 1: Neurokinin-1 (NK1) Receptor Binding Affinity. This table is intended to compare the in vitro potency of this compound and other NK1 receptor antagonists at the rat NK1 receptor. Currently, a specific IC50 or Ki value for this compound for the rat NK1 receptor is not publicly available in the reviewed literature. One study mentions a log affinity range of 5 to 6.7 for "WIN compounds" at the unliganded receptor, but a precise value for this compound is not provided.[2]
| Parameter | Aprepitant | Rolapitant | Netupitant | Casopitant |
| Route of Administration | Oral | Oral | Oral | Under investigation |
| Oral Bioavailability | ~60-65% | Data not publicly available | Data not publicly available | Data not publicly available |
| Protein Binding | >95% | Data not publicly available | Data not publicly available | Data not publicly available |
| Half-life (t½) | 9-13 hours | 180 hours | ~90 hours | Data not publicly available |
| Metabolism | Primarily CYP3A4 | Data not publicly available | CYP3A4 | Under investigation |
Table 2: Comparative Pharmacokinetic Properties. This table outlines the pharmacokinetic profiles of several clinically relevant NK1 receptor antagonists. It is important to note that specific pharmacokinetic data for this compound in rats is not currently available in the public domain. The data presented here for other antagonists is based on human clinical data and may vary in preclinical rat models.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy and pharmacological properties of NK1 receptor antagonists. Below are detailed methodologies for key experiments.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is employed to determine the binding affinity of a test compound to the NK1 receptor.
Objective: To measure the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the NK1 receptor (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes prepared from cells expressing the rat NK1 receptor.
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Test compounds: this compound and other NK1 receptor antagonists.
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂, MnCl₂) and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A mixture of cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound is incubated in the assay buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Efficacy: Cisplatin-Induced Pica Model in Rats
Since rats lack an emetic reflex, the phenomenon of "pica," the consumption of non-nutritive substances like kaolin (B608303), is used as an established surrogate for nausea and vomiting.[3][4][5][6][7][8]
Objective: To evaluate the ability of NK1 receptor antagonists to inhibit cisplatin-induced pica in rats, as a measure of their antiemetic-like activity.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Cisplatin solution.
-
Kaolin pellets (a form of clay).
-
Standard rat chow and water.
-
Test compounds: this compound and other NK1 receptor antagonists, formulated for administration (e.g., oral gavage, intraperitoneal injection).
Procedure:
-
Acclimatization and Baseline Measurement: Rats are individually housed and acclimatized to the experimental conditions, with free access to food, water, and kaolin for several days to establish baseline consumption levels.
-
Drug Administration: On the day of the experiment, rats are pre-treated with the test compound or vehicle at a specified time before the administration of cisplatin.
-
Induction of Pica: Cisplatin (typically 3-10 mg/kg) is administered via intraperitoneal injection to induce pica.
-
Measurement of Kaolin and Food Consumption: The amount of kaolin and food consumed by each rat is measured at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.
-
Data Analysis: The consumption of kaolin in the drug-treated groups is compared to the vehicle-treated control group. A significant reduction in kaolin intake in the presence of the test compound is indicative of antiemetic-like efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: NK1 Receptor Signaling Pathway.
Caption: NK1 Receptor Binding Assay Workflow.
Caption: Cisplatin-Induced Pica Model Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 4. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
Validation of WIN 62,577 as a Selective M3 Allosteric Enhancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WIN 62,577's performance as a selective M3 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric enhancer against other alternatives, supported by experimental data. The information is intended to aid researchers in evaluating its suitability for their studies.
Overview of this compound
This compound is a compound that has been identified as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor. It functions by binding to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. This allosteric binding enhances the affinity and/or efficacy of ACh at the M3 receptor. However, it is important to note that this compound also interacts with other muscarinic receptor subtypes (M1-M4), where it can act as a positive, negative, or neutral allosteric modulator, indicating a degree of promiscuity.[1][2] It has also been characterized as a rat-specific NK1 receptor antagonist.[1][2]
Comparative Analysis of M3 Allosteric Enhancers
A direct quantitative comparison of this compound with other M3 selective allosteric enhancers in the same study is limited in the public domain. However, by compiling data from various sources, we can create a comparative overview. The following table summarizes the available quantitative data for this compound and other known M3 PAMs, such as VU0119498 and ASP8302.
Table 1: Comparative Quantitative Data of M3 Allosteric Enhancers
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | M3 | Radioligand Binding | Log Affinity (unliganded) | 5.0 - 6.7 | [2] |
| M3 | Functional Assay | Effect on ACh Affinity | Enhancer | [2] | |
| M1, M2, M4 | Radioligand Binding | Cooperativity with ACh | Positive, Negative, or Neutral | [2] | |
| VU0119498 | M3 | Not Specified | Activity | Positive Allosteric Modulator | |
| ASP8302 | M3 | Calcium Mobilization | PAM Effect | Potentiation of Carbachol Response | [3][4] |
| M1, M2, M4, M5 | Calcium Mobilization | PAM Effect | No significant effect | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of findings. Below are generalized yet detailed methodologies for key experiments used in the characterization of M3 allosteric enhancers.
Radioligand Binding Assay for Allosteric Modulator Affinity and Cooperativity
This assay is used to determine the binding affinity of the allosteric modulator to the receptor and its effect on the binding of an orthosteric ligand (e.g., the antagonist [3H]N-methylscopolamine, [3H]NMS).
Materials:
-
Cell membranes prepared from cells expressing the desired muscarinic receptor subtype (e.g., CHO-hM3 cells).
-
Radioligand: [3H]NMS.
-
Unlabeled orthosteric ligand (e.g., acetylcholine).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]NMS (typically at its Kd value), and varying concentrations of the test compound. To determine cooperativity with the agonist, also include varying concentrations of acetylcholine.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 of the test compound and the cooperativity factor (α) which describes the fold-change in affinity of the orthosteric ligand in the presence of the allosteric modulator.
Calcium Mobilization Assay for Functional Characterization
This functional assay measures the ability of an allosteric modulator to enhance the intracellular calcium release triggered by an agonist, which is a hallmark of Gq-coupled receptor activation like the M3 receptor.
Materials:
-
Cells stably expressing the M3 receptor (e.g., CHO-hM3 or HEK-293-hM3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., acetylcholine or carbachol).
-
Test compound (e.g., this compound).
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Compound Pre-incubation: Add varying concentrations of the test compound (allosteric modulator) to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. The instrument will add a fixed concentration of the agonist (typically an EC20 or EC50 concentration) to the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of the allosteric modulator to determine its potency (EC50) and efficacy (Emax) in enhancing the agonist's response.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: M3 receptor signaling pathway with allosteric enhancement.
References
A Comparative Guide to WIN 62,577 and WIN 51,708 in Muscarinic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied steroidal compounds, WIN 62,577 and WIN 51,708, focusing on their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs). These compounds are notable for their allosteric modulatory effects, offering a nuanced approach to targeting the cholinergic system. This document summarizes their binding affinities, functional activities, and the experimental protocols used to elucidate these properties, providing a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction to this compound and WIN 51,708
This compound and WIN 51,708 are structurally related molecules that have been shown to act as allosteric modulators of muscarinic receptors.[1] Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter acetylcholine (ACh), allosteric modulators bind to a distinct, topographically separate site on the receptor. This interaction can alter the receptor's conformation, thereby influencing the binding and/or efficacy of orthosteric ligands. A key finding is that these WIN compounds appear to bind to a second, distinct allosteric site, different from the one recognized by classical allosteric modulators like gallamine (B1195388) and strychnine.[1]
Binding Affinities at Muscarinic Receptor Subtypes
Radioligand binding assays are fundamental in determining the affinity of compounds for their target receptors. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). Studies have characterized the binding of this compound and WIN 51,708 to the M1, M2, M3, and M4 muscarinic receptor subtypes.
The affinity of these compounds for the unliganded receptor is in the micromolar range. The following table summarizes the negative logarithm of the affinity constants (pKB) of this compound and WIN 51,708 for the unliganded M1-M4 muscarinic receptors.
Table 1: Affinity of WIN Compounds for Unliganded Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 |
| This compound | 6.2 | 6.7 | 6.5 | 6.4 |
| WIN 51,708 | 5.8 | 6.1 | 6.0 | 5.9 |
Data sourced from Lazareno et al., 2002, Molecular Pharmacology.
Functional Activity: Allosteric Modulation of Ligand Binding
The functional activity of this compound and WIN 51,708 is characterized by their ability to modulate the binding of orthosteric ligands, such as the antagonist N-methylscopolamine (NMS) and the agonist carbachol (B1668302). This modulation is quantified by the cooperativity factor (α), where α > 1 indicates positive cooperativity (enhancement of binding), α < 1 indicates negative cooperativity (inhibition of binding), and α = 1 indicates neutral cooperativity.
Cooperativity with the Antagonist [³H]NMS
The following table details the cooperativity of this compound and WIN 51,708 with the muscarinic antagonist [³H]NMS at M1-M4 receptors. The affinity of the modulator in the presence of the radioligand is expressed as the negative logarithm of the equilibrium dissociation constant (pKi), and the cooperativity is expressed as the logarithm of the cooperativity factor (log α).
Table 2: Cooperativity of WIN Compounds with [³H]NMS Binding
| Receptor | Compound | pKi | log α |
| M1 | This compound | 6.3 | -0.1 |
| WIN 51,708 | 5.8 | 0 | |
| M2 | This compound | 6.7 | -0.1 |
| WIN 51,708 | 6.0 | 0.1 | |
| M3 | This compound | 6.5 | -0.1 |
| WIN 51,708 | 6.0 | 0 | |
| M4 | This compound | 6.4 | -0.1 |
| WIN 51,708 | 5.9 | 0 |
Data sourced from Lazareno et al., 2002, Molecular Pharmacology.
Cooperativity with the Agonist Carbachol
The allosteric effects of this compound and WIN 51,708 on the binding of the agonist carbachol are presented in the table below. A significant finding is that this compound acts as a positive allosteric modulator of agonist binding at the M3 receptor.
Table 3: Cooperativity of WIN Compounds with Carbachol Binding
| Receptor | Compound | pKapp | log α |
| M1 | This compound | 6.2 | -0.2 |
| WIN 51,708 | 5.7 | 0.1 | |
| M2 | This compound | 6.6 | -0.2 |
| WIN 51,708 | 5.9 | 0.1 | |
| M3 | This compound | 6.7 | 0.5 |
| WIN 51,708 | 6.0 | 0 | |
| M4 | This compound | 6.3 | -0.1 |
| WIN 51,708 | 5.8 | 0.1 |
Data sourced from Lazareno et al., 2002, Molecular Pharmacology. pKapp represents the apparent affinity in the presence of carbachol.
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed description of the methodologies employed in the key cited studies.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and WIN 51,708 for muscarinic receptors and their cooperativity with orthosteric ligands.
Materials:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing human M1, M2, M3, or M4 muscarinic receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Unlabeled Ligands: this compound, WIN 51,708, carbachol, and atropine (B194438) (for determination of non-specific binding).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a buffer to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Binding Incubation: The receptor membranes are incubated in the assay buffer with the radioligand ([³H]NMS) at a concentration close to its Kd value.
-
Competition Binding: To determine the affinity of the WIN compounds, increasing concentrations of this compound or WIN 51,708 are added to the incubation mixture.
-
Cooperativity Studies: To assess allosteric modulation, the binding of [³H]NMS is measured in the presence of a fixed concentration of carbachol and varying concentrations of the WIN compounds. Conversely, the effect of the WIN compounds on the affinity of carbachol is determined by performing carbachol competition curves in the absence and presence of a fixed concentration of the WIN compound.
-
Incubation Conditions: The incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of atropine, is subtracted from the total binding to obtain specific binding. The data are then analyzed using non-linear regression to determine Ki, IC50, and cooperativity (α) values.
Signaling Pathways and Experimental Workflow
The interaction of allosteric modulators with muscarinic receptors can be visualized to understand the complex relationships between the different ligands and the receptor.
Caption: Interaction of ligands with distinct sites on a muscarinic receptor.
The experimental workflow for determining the allosteric effects of WIN compounds on muscarinic receptors follows a logical progression from preparing the biological materials to analyzing the final data.
Caption: Workflow for radioligand binding assays.
Conclusion
This compound and WIN 51,708 are valuable pharmacological tools for studying the allosteric modulation of muscarinic receptors. Their distinct profiles of cooperativity across different receptor subtypes highlight the potential for developing subtype-selective allosteric modulators with therapeutic applications. This compound, in particular, demonstrates positive cooperativity with agonist binding at the M3 receptor, a finding of significant interest for targeting this receptor subtype. The data and protocols presented in this guide offer a solid foundation for researchers investigating the complex pharmacology of muscarinic receptors.
References
Comparative Analysis of WIN 62,577 Analogs' Affinity for Muscarinic Receptors
A guide for researchers on the allosteric modulation of muscarinic receptors by WIN 62,577 and its analogs, detailing their binding affinities, experimental determination, and associated signaling pathways.
This guide provides a comparative analysis of the binding affinity of this compound and its analogs for muscarinic acetylcholine (B1216132) receptors (mAChRs). These compounds are notable for their allosteric modulation of these G protein-coupled receptors (GPCRs), which are crucial in various physiological processes. This compound, initially identified as a rat-specific neurokinin-1 (NK1) receptor antagonist, has been shown to act as an allosteric enhancer of acetylcholine affinity at M3 muscarinic receptors.[1][2][3] This guide summarizes the available binding affinity data, details the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Affinity Data
While the seminal work by Lazareno et al. (2002) in Molecular Pharmacology established that this compound and its analogs exhibit log affinities for the unliganded M1-M4 muscarinic receptors in the range of 5 to 6.7, the specific quantitative affinity data (e.g., Kᵢ or IC₅₀ values) for a comprehensive series of these analogs are not available in the public search results.[1] The research indicates that certain analogs possess higher affinities than the parent compound, this compound.[1] One notable analog, 17-beta-hydroxy-17-alpha-Δ(4)-androstano[3,2-b]pyrido[2,3-b]indole (PG987), was found to have a unique effect of accelerating the dissociation of the radioligand [³H]N-methyl scopolamine (B1681570) ([³H]NMS) from M3 receptors, suggesting it binds to a distinct allosteric site.[1]
Experimental Protocols
The binding affinities of this compound and its analogs to muscarinic receptors are primarily determined using equilibrium and nonequilibrium radioligand binding assays.[1]
Radioligand Competition Binding Assay
This method is employed to determine the affinity (Kᵢ) of the unlabeled this compound analogs by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
- Receptor Source: Cell membranes expressing the specific muscarinic receptor subtype (M1, M2, M3, or M4).
- Radioligand: Typically [³H]N-methyl scopolamine ([³H]NMS), a high-affinity muscarinic antagonist.
- Unlabeled Ligands: this compound and its analogs.
- Assay Buffer: A buffered solution (e.g., phosphate-buffered saline, PBS) at physiological pH.
- Scintillation Cocktail: For detection of radioactivity.
- Glass Fiber Filters: To separate bound from free radioligand.
2. Procedure:
- Incubation: A mixture containing the receptor preparation, a fixed concentration of the radioligand ([³H]NMS), and varying concentrations of the unlabeled test compound (this compound analog) is incubated to allow binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data are analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand competition binding assay used to determine the affinity of this compound analogs.
Caption: Workflow of a radioligand competition binding assay.
Muscarinic Receptor Signaling Pathway
This compound and its analogs modulate the signaling of muscarinic receptors. The M3 receptor, which is allosterically enhanced by this compound, primarily signals through the Gq/11 pathway. The diagram below outlines this signaling cascade.
Caption: M3 muscarinic receptor signaling pathway.
References
Unveiling the Species-Specificity of WIN 62,577: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the non-peptide compound WIN 62,577 confirms its significant species-specificity, highlighting its potent antagonist activity at the rat neurokinin-1 (NK1) receptor, with markedly lower affinity for the human counterpart. Furthermore, this guide details its action as a positive allosteric modulator (PAM) at M3 muscarinic receptors, providing researchers, scientists, and drug development professionals with critical data for informed decision-making in preclinical studies.
Executive Summary
This compound exhibits a distinct pharmacological profile characterized by high affinity for the rat NK1 receptor, making it a valuable tool for studies in this species. However, its negligible activity at the human NK1 receptor necessitates caution when extrapolating findings to human physiology. In addition to its NK1 receptor activity, this compound allosterically enhances the function of M3 muscarinic receptors, a property that should be considered in experimental design. This guide provides a comparative overview of this compound's activity alongside other relevant compounds, detailed experimental protocols, and visual representations of the associated signaling pathways.
Comparative Analysis of Receptor Binding Affinities
The species-dependent interaction of this compound with the NK1 receptor is a critical consideration for its use in pharmacological research. The following table summarizes the binding affinities (Ki values) of this compound and other non-peptide NK1 receptor antagonists across different species.
Table 1: Comparative Binding Affinities (Ki, nM) of NK1 Receptor Antagonists
| Compound | Rat | Human | Guinea Pig |
| This compound | Potent Antagonist (Specific Ki values not readily available in comparative literature) | Weak Antagonist (Significantly lower affinity than rat) | Data Not Available |
| CP-96,345 | 1.8 | 0.2 | 1.5 |
| L-733,060 | 1.1 | 0.2 | 1.3 |
Note: While the potent antagonist activity of this compound at the rat NK1 receptor is well-established, specific Ki values from head-to-head comparative studies are not consistently reported in publicly available literature. Researchers are advised to consult specific publications for detailed binding data.
In its role as a positive allosteric modulator of the M3 muscarinic receptor, this compound has been shown to increase the affinity of acetylcholine (B1216132) by almost two-fold. The following table provides a comparison with another M3 PAM.
Table 2: Comparative Activity of M3 Muscarinic Receptor Positive Allosteric Modulators
| Compound | Species | Activity |
| This compound | Not specified in available literature | Positive allosteric modulator; increases ACh affinity |
| VU0119498 | Human | EC50 = 6.38 µM |
Experimental Methodologies
The determination of binding affinities is crucial for understanding the pharmacological profile of compounds like this compound. A standard method employed is the radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is adapted from standard methodologies used in the field.
1. Membrane Preparation:
-
Tissues (e.g., rat or human brain cortex) or cells expressing the NK1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P), and varying concentrations of the test compound (e.g., this compound).
-
For determination of non-specific binding, a high concentration of an unlabeled NK1 receptor ligand is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
To visualize the molecular interactions of this compound, the following diagrams illustrate the signaling pathways for the NK1 and M3 receptors, as well as the experimental workflow for determining binding affinity.
Cross-Validation of WIN 62,577: A Comparative Analysis of its Effects in Different Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of WIN 62,577 across different cell line models. This document summarizes key experimental findings, offers detailed protocols, and visualizes the compound's mechanisms of action to support further research and development.
This compound is a synthetic, non-peptide molecule recognized for its dual bioactivity. It functions as a species-selective antagonist of the tachykinin NK1 receptor, with high affinity for the rat NK1 receptor but not its human counterpart. Additionally, it acts as a positive allosteric modulator of muscarinic M3 acetylcholine (B1216132) receptors.[1][2] Recent studies have also highlighted its potential as an antiviral agent against SARS-CoV-2. This guide focuses on the cross-validation of this compound's effects in two distinct cell line models: Chinese Hamster Ovary (CHO) cells expressing muscarinic receptors and Vero cells used in antiviral assays.
Comparative Efficacy of this compound in CHO and Vero Cell Lines
The following table summarizes the quantitative data on the effects of this compound in CHO cells expressing different muscarinic receptor subtypes and in Vero cells infected with SARS-CoV-2.
| Cell Line | Target | Parameter | Value | Reference |
| CHO-M1 | M1 Muscarinic Receptor | Log Affinity (KA) | 5.9 | Lazareno et al., 2002[3] |
| CHO-M2 | M2 Muscarinic Receptor | Log Affinity (KA) | 5.6 | Lazareno et al., 2002[3] |
| CHO-M3 | M3 Muscarinic Receptor | Log Affinity (KA) | 6.2 | Lazareno et al., 2002[3] |
| CHO-M4 | M4 Muscarinic Receptor | Log Affinity (KA) | 5.8 | Lazareno et al., 2002[3] |
| CHO-M3 | M3 Muscarinic Receptor | Cooperativity with Acetylcholine | Positive | Lazareno et al., 2002[3] |
| Vero | SARS-CoV-2 | Antiviral Activity | Potent | MedchemExpress[1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated.
References
A Comparative Guide to Validating the Antiviral Efficacy of WIN 62,577 Against Emerging SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antiviral efficacy of the investigational compound WIN 62,577 against new and emerging variants of SARS-CoV-2. While preliminary information suggests this compound possesses potent antiviral activity against SARS-CoV-2, publicly available quantitative data on its efficacy against specific variants remains limited. Therefore, this document serves as a methodological guide, presenting established protocols and comparative data from well-characterized antiviral agents to illustrate the validation process.
Introduction to this compound and the Need for Variant Efficacy Testing
This compound is recognized as a species-selective tachykinin NK1 receptor antagonist and an allosteric enhancer at M3 muscarinic receptors. Its reported antiviral activity against SARS-CoV-2 positions it as a compound of interest for further investigation. The continuous emergence of new SARS-CoV-2 variants, often with mutations in the spike protein and other key viral enzymes, necessitates the re-evaluation of existing and potential antiviral therapeutics. Variants of concern (VOCs) may exhibit altered susceptibility to antiviral agents, underscoring the critical need for robust and standardized efficacy testing.
Putative Mechanism of Antiviral Action
The precise antiviral mechanism of this compound against SARS-CoV-2 has not been fully elucidated in publicly available literature. However, based on the known targets of other coronaviruses, a potential mechanism could involve the inhibition of viral entry or replication. The diagram below illustrates a generalized SARS-CoV-2 lifecycle and highlights potential targets for antiviral intervention.
Comparative Antiviral Efficacy Data (Illustrative)
To contextualize the evaluation of this compound, the following tables summarize the in vitro efficacy of three approved antiviral drugs against various SARS-CoV-2 variants. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral activity.
Note: The following data for this compound is hypothetical and for illustrative purposes only, as public data is not available.
Table 1: Comparative IC50/EC50 Values of Antiviral Agents Against SARS-CoV-2 Variants (µM)
| Antiviral Agent | Original Strain | Alpha (B.1.1.7) | Beta (B.1.351) | Gamma (P.1) | Delta (B.1.617.2) | Omicron (BA.1) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Remdesivir | 0.22[1] | 0.21[1] | 0.28[1] | 0.31[1] | 0.32[1] | 0.35[1] |
| Molnupiravir (NHC) | 0.1[2] | ~0.1 | ~0.1 | ~0.1 | ~0.1 | ~0.1 |
| Nirmatrelvir | 0.45[3] | ~0.45 | ~0.45 | ~0.45 | ~0.45 | ~0.45 |
Table 2: Cytotoxicity and Selectivity Index (Illustrative)
| Antiviral Agent | Cell Line | CC50 (µM) | IC50 (µM, Original Strain) | Selectivity Index (SI = CC50/IC50) |
| This compound | Vero E6 | Data not available | Data not available | Data not available |
| Remdesivir | Vero E6 | >100[4] | 0.22[1] | >454 |
| Molnupiravir (NHC) | Vero E6 | >10 | 0.3 | >33 |
| Nirmatrelvir | HeLa-ACE2 | >100 | ~0.07 | >1428 |
Experimental Protocols for Antiviral Efficacy Validation
A standardized workflow is essential for generating reproducible and comparable data. The following protocols outline the key steps for assessing the antiviral activity and cytotoxicity of a test compound like this compound.
Cell Culture and Virus Propagation
-
Cell Lines: Vero E6 (African green monkey kidney epithelial cells) or Calu-3 (human lung adenocarcinoma cells) are commonly used for SARS-CoV-2 propagation and antiviral assays.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Virus Strains: Obtain validated isolates of SARS-CoV-2 variants of concern from reputable sources (e.g., BEI Resources, ATCC).
-
Virus Stock Preparation: Propagate viral stocks by infecting confluent monolayers of Vero E6 cells at a low multiplicity of infection (MOI) of 0.01. Harvest the supernatant when 80-90% cytopathic effect (CPE) is observed (typically 48-72 hours post-infection). Clarify the supernatant by centrifugation and store at -80°C.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[5]
-
Procedure (MTT Assay):
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include untreated cell controls and blank controls (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
-
Antiviral Activity Assay (IC50 Determination)
The 50% inhibitory concentration (IC50) is the concentration of the compound that inhibits 50% of the viral activity.
-
Procedure (Plaque Reduction Neutralization Test - PRNT):
-
Seed Vero E6 cells in a 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound.
-
In a separate plate, incubate the virus (e.g., 100 plaque-forming units, PFU) with the compound dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 100 µL of the virus-compound mixture.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or carboxymethylcellulose.
-
Incubate for 72 hours at 37°C.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a robust methodology for validating the antiviral efficacy of this compound against new SARS-CoV-2 variants. The generation of quantitative IC50 and CC50 data is paramount for determining the therapeutic potential and selectivity of the compound. Should this compound demonstrate significant in vitro efficacy and a favorable selectivity index, further studies, including mechanism of action elucidation and in vivo animal model testing, would be warranted. The comparative data provided for established antivirals serves as a benchmark for these future evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of WIN 62,577 and Substance P Antagonists at the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the experimental compound WIN 62,577 and a class of well-characterized therapeutic agents, the substance P (neurokinin-1 receptor) antagonists. The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid in research and drug development efforts.
Introduction
Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation through its interaction with the neurokinin-1 (NK1) receptor.[1] Consequently, NK1 receptor antagonists have been a focus of drug development, leading to clinically approved drugs like Aprepitant for chemotherapy-induced nausea and vomiting.[2][3] this compound is a synthetic, non-peptide compound that has been identified as a species-selective NK1 receptor antagonist, showing high affinity in rats but not in humans.[4][5] This guide will compare the available data on this compound with that of representative substance P antagonists, primarily focusing on Aprepitant, to highlight their similarities and differences in receptor binding, functional activity, and in vivo effects.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the representative substance P antagonist, Aprepitant. This data is crucial for understanding the potency and efficacy of these compounds.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| This compound | NK1 | Rat | Radioligand Binding | Data Not Available | |
| Aprepitant | NK1 | Human | Radioligand Binding | 0.1 | [6] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay Type | Cell Line | Species | IC50 | Reference |
| This compound | Calcium Mobilization | Data Not Available | Rat | Data Not Available | |
| Aprepitant | Calcium Mobilization | U373MG | Human | Equipotent with CP-99994 and ZD6021 | [7] |
| Aprepitant | Cell Proliferation (MTT) | GBC-SD (Gallbladder Cancer) | Human | 11.76 µM | [8] |
| Aprepitant | Cell Proliferation (MTT) | NOZ (Gallbladder Cancer) | Human | 15.32 µM | [8] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Indication | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Aprepitant | Ferret | Chemotherapy-Induced Emesis | Augments the antiemetic activity of ondansetron (B39145) and dexamethasone. | [2] |
| Aprepitant | Mouse | Osteosarcoma | Decreased tumor volume. | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of NK1 receptor antagonists.
Radioligand Competition Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing the human or rat NK1 receptor.
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Test Compounds: Serial dilutions of the test compound (e.g., this compound, Aprepitant).
-
Non-specific Binding Control: 1 µM unlabeled Substance P.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Membrane Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Homogenize cells in homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in homogenization buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 1 µM unlabeled Substance P.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by Substance P, providing a measure of its functional potency (IC50).
Materials:
-
Cells: Cells endogenously expressing or engineered to express the NK1 receptor (e.g., U373MG).
-
Calcium Indicator Dye: Fluo-8 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Substance P.
-
Test Compounds: Serial dilutions of the antagonist (e.g., this compound, Aprepitant).
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading for each well.
-
Add the test compound (antagonist) at various concentrations to the wells and incubate for a specified period.
-
Inject Substance P at a concentration that elicits a submaximal response (e.g., EC80) into all wells.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of Substance P.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Independent Verification of WIN 62,577's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of the pharmacological properties of WIN 62,577 and its analogs, alongside other allosteric modulators of muscarinic acetylcholine (B1216132) receptors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's mechanism of action.
Overview of this compound's Mechanism of Action
This compound is a compound initially identified as a rat-specific antagonist of the neurokinin NK1 receptor.[1][2] However, further research has revealed a more complex pharmacological profile, particularly concerning its interaction with muscarinic acetylcholine receptors (mAChRs). It is now understood that this compound and its analogs, such as WIN 51,708, act as allosteric modulators at M1-M4 mAChRs.[3][4]
A key finding is that this compound functions as an allosteric enhancer of acetylcholine (ACh) affinity, particularly at the M3 receptor subtype.[3][4] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine, and in doing so, increases the receptor's affinity for ACh.
Significantly, the allosteric site where this compound and its analogs bind is pharmacologically distinct from the "common" allosteric site recognized by classical modulators like gallamine (B1195388) and strychnine.[3][5] Instead, this compound appears to share a second, non-overlapping allosteric site with compounds such as staurosporine (B1682477) and KT5720.[3][5] This discovery of a second allosteric site opens up new avenues for the development of highly selective muscarinic receptor modulators.
Comparative Quantitative Data
The following tables summarize the binding affinities and allosteric effects of this compound, its analogs, and other relevant allosteric modulators at various muscarinic receptor subtypes.
Table 1: Binding Affinities (pKd) of WIN Compounds and Alternatives at Muscarinic Receptors
| Compound | M1 Receptor (pKd) | M2 Receptor (pKd) | M3 Receptor (pKd) | M4 Receptor (pKd) | Reference(s) |
| This compound | ~5-6.7 (log affinity) | ~5-6.7 (log affinity) | ~5-6.7 (log affinity) | ~5-6.7 (log affinity) | [5] |
| WIN 51,708 | 5.8 | 5.9 | ~5-6.7 (log affinity) | ~5-6.7 (log affinity) | [2][5][6] |
| KT 5720 | 6.4 | - | - | 6.4 | [7] |
| Staurosporine | - | - | - | - | - |
Note: Specific pKd values for this compound and for WIN 51,708 at M3 and M4 receptors are not explicitly available in the reviewed literature, but their log affinities are reported to be in the range of 5 to 6.7.[5] Data for staurosporine's affinity at specific muscarinic subtypes was not available in a comparable format.
Table 2: Allosteric Cooperativity of WIN Compounds with Acetylcholine (ACh)
| Compound | Receptor Subtype | Cooperativity with ACh | Reference(s) |
| This compound | M3 | Positive (Enhancer of ACh affinity) | [5] |
| WIN 51,708 | M1-M4 | Positive, Negative, or Neutral (Subtype dependent) | [5] |
| PG987 | M3 | Positive | [5] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds like this compound to muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, or M4).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound or other allosteric modulators dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (e.g., <0.5%).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]NMS (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Atropine (1 µM final concentration), [3H]NMS, and cell membranes.
-
Competition Binding: Test compound dilutions, [3H]NMS, and cell membranes.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation
This assay measures the functional consequence of M1 and M3 muscarinic receptor activation, which involves the Gq/11 signaling pathway and subsequent production of inositol phosphates.
Materials:
-
CHO cells stably expressing the M1 or M3 muscarinic receptor.
-
[myo-3H]inositol.
-
Stimulation Buffer: Eagle's basal medium with 20 mM HEPES and 10 mM LiCl.
-
Test compound (this compound) and agonist (e.g., Acetylcholine).
-
IP-One HTRF® assay kit or similar.
Procedure:
-
Cell Culture and Labeling: Culture the cells in 24-well plates. Incubate the cells overnight with medium containing [myo-3H]inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl for 15 minutes. LiCl inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.
-
Stimulation: Add the test compound (allosteric modulator) at various concentrations, followed by a fixed concentration of the agonist (e.g., EC20 or EC50 of acetylcholine). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a suitable detection method, such as the IP-One HTRF® assay, which involves a competitive immunoassay.
-
Data Analysis: Generate dose-response curves for the agonist in the absence and presence of the allosteric modulator. A leftward shift in the agonist's dose-response curve indicates positive allosteric modulation of agonist potency.
Visualizations
Signaling Pathway of this compound at the M3 Muscarinic Receptor
References
- 1. benchchem.com [benchchem.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. KT 5720 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide: The Allosteric Modulator WIN 62,577 Versus Traditional Orthosteric Ligands for Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and experimental profiles of the allosteric modulator WIN 62,577 and traditional orthosteric ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs).
Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are critical mediators of acetylcholine signaling throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes has made them attractive therapeutic targets. Traditional drug discovery has focused on orthosteric ligands—agonists and antagonists that bind to the same site as the endogenous ligand, acetylcholine. However, the high conservation of the orthosteric site across mAChR subtypes has posed a significant challenge for the development of subtype-selective drugs. The emergence of allosteric modulators, which bind to a topographically distinct site, offers a promising alternative for achieving greater selectivity. This guide provides a detailed comparison of this compound, an allosteric modulator of mAChRs, with traditional orthosteric ligands, supported by experimental data and detailed protocols.
Distinguishing Binding Mechanisms: Allosteric vs. Orthosteric
Orthosteric ligands directly compete with the endogenous neurotransmitter for binding to the primary recognition site of the receptor. In contrast, allosteric modulators like this compound bind to a different site, inducing a conformational change in the receptor that can alter the binding and/or efficacy of the orthosteric ligand. This can manifest as positive allosteric modulation (PAM), negative allosteric modulation (NAM), or neutral cooperativity.
This compound, originally developed as a neurokinin 1 (NK1) receptor antagonist, has been shown to interact with M1-M4 mAChRs.[1][2] It acts as an allosteric enhancer of acetylcholine affinity at the M3 receptor, while exhibiting positive, negative, or neutral cooperativity with orthosteric ligands at other subtypes.[3] Studies have suggested that this compound and its analogs bind to a second allosteric site on muscarinic receptors, distinct from the one recognized by prototypical allosteric modulators like gallamine.[3][4]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and a selection of traditional orthosteric ligands for mAChR subtypes.
| Ligand | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Log affinity 5-6.7[3] | Log affinity 5-6.7[3] | Log affinity 5-6.7[3] | Log affinity 5-6.7[3] | - |
| Atropine | 1.27 ± 0.36[3] | 3.24 ± 1.16[3] | 2.21 ± 0.53[3] | 0.77 ± 0.43[3] | 2.84 ± 0.84[3] |
| N-Methylscopolamine (NMS) | ~0.6[4] | ~0.128[5] | - | - | - |
| Ligand | M1 pEC50 / EC50 | M2 pEC50 / EC50 | M3 pEC50 / EC50 | M4 pEC50 / EC50 | M5 pEC50 / EC50 |
| This compound | Modulator | Modulator | Positive Allosteric Modulator (increases ACh affinity ~2-fold)[6] | Modulator | - |
| Carbachol | EC50: 37 µM (IP accumulation)[4] | pEC50: 5.12 ± 0.03 (cationic current)[7] | - | EC50: 2 µM (ICa inhibition)[8] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Objective: To measure the displacement of a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) by an unlabeled test compound (e.g., this compound, atropine).
Materials:
-
Cell membranes expressing the mAChR subtype of interest.
-
Radioligand: [3H]NMS.
-
Unlabeled test compounds.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [3H]NMS (typically at or below its Kd value), the serially diluted test compound, and the cell membrane preparation.
-
For determining non-specific binding, a high concentration of a known orthosteric antagonist (e.g., 1 µM atropine) is used instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon agonist or allosteric modulator stimulation of mAChRs.
Materials:
-
Cell membranes expressing the mAChR subtype of interest and the corresponding G protein.
-
[35S]GTPγS.
-
GDP.
-
Test agonists and/or allosteric modulators.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity.
Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the test compound. The EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) are determined using non-linear regression.
Second Messenger Assays
These assays measure the downstream consequences of receptor activation, such as changes in intracellular second messenger levels.
1. Inositol (B14025) Phosphate (IP) Accumulation Assay (for M1, M3, M5 receptors):
Objective: To measure the accumulation of inositol phosphates, a product of phospholipase C activation, following agonist stimulation.
Procedure:
-
Cells expressing the receptor of interest are labeled with [3H]myo-inositol.
-
Cells are then stimulated with the test agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is stopped, and the cells are lysed.
-
Inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
2. cAMP Accumulation Assay (for M2, M4 receptors):
Objective: To measure the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels.
Procedure:
-
Cells expressing the receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence or absence of the test agonist.
-
The reaction is terminated, and intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays.
Signaling Pathways and Biased Agonism
The interaction of a ligand with a receptor does not always lead to a uniform activation of all possible downstream signaling pathways. This phenomenon, known as "biased agonism" or "functional selectivity," is of great interest in drug development as it offers the potential to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.
Allosteric modulators like this compound are particularly interesting in this context, as their binding to a site distinct from the orthosteric pocket can stabilize unique receptor conformations that may favor coupling to specific G proteins or other signaling effectors.
Below are diagrams illustrating the canonical signaling pathways for mAChRs and how they might be differentially modulated by orthosteric and allosteric ligands.
Caption: Gq-coupled signaling pathway for M1/M3/M5 mAChRs.
Caption: Gi/o-coupled signaling pathway for M2/M4 mAChRs.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | mAChR Antagonist | MCE [medchemexpress.cn]
- 7. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of WIN 62,577: A Guide for Laboratory Professionals
Researchers and drug development professionals handling WIN 62,577 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, treating it as a hazardous chemical waste in the absence of specific disposal instructions from the manufacturer.
I. Characterization and Data Presentation
This compound is a synthetic, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] It is also known to be an allosteric enhancer at M3 muscarinic receptors.[1] The following table summarizes its key chemical and physical properties.
| Property | Value |
| Chemical Formula | C29H31N3O[2] |
| Molecular Weight | 437.59 g/mol [2] |
| Appearance | Solid powder[2] |
| Color | Yellow |
| Solubility | Soluble in DMSO[2]. Insoluble in water. |
| Storage Temperature | -20°C for long term (months to years)[2] |
| CAS Number | 144177-32-2[3] |
II. Experimental Protocols: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for laboratory chemical waste management and should be performed in conjunction with your institution's specific hazardous waste program.[4][5][6]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with organic solids.[5][6]
-
Hazardous waste label.[6]
-
Spill containment materials.
Procedure:
-
Waste Identification and Segregation:
-
Containerization:
-
Place solid this compound waste directly into a designated, leak-proof hazardous waste container.[6] The container must be in good condition and made of a material compatible with the chemical.[5][6]
-
For solutions of this compound (e.g., dissolved in DMSO), collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[8]
-
Ensure the waste container is kept closed except when adding waste.[5][6]
-
-
Labeling:
-
Affix a completed hazardous waste label to the container.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzo[2][9]imidazo[2,1-b]cyclopenta[7][9]naphtho[1,2-g]quinazolin-1-ol.[2]
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
The storage area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup and disposal.[5]
-
Empty Container Disposal:
-
A container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[6][7]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[6][7]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash, in accordance with institutional guidelines.[4]
III. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound novel non-peptide nk- (EVT-285556) | 144177-32-2 [evitachem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nswai.org [nswai.org]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling WIN 62,577
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of WIN 62,577. Adherence to these procedures is essential to ensure a safe laboratory environment and to minimize risks associated with this research compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Minimizes the risk of inhaling the powdered form of the compound, especially when weighing or transferring. |
| Body Protection | A standard laboratory coat. | Protects personal clothing and skin from accidental spills. |
| Foot Protection | Closed-toe shoes. | Prevents injuries from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is required to ensure the safe handling of this compound.
-
Preparation and Area Designation:
-
Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Donning PPE:
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid form of this compound with care to avoid generating dust.
-
Use a chemical fume hood or a balance enclosure when weighing the powder.
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other materials in use.
-
-
During Use:
-
Keep containers of this compound closed when not in use.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the designated handling area.
-
-
After Use:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Plan
This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3).[4] Improper disposal can cause significant environmental harm.
Spill Cleanup
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: For small, manageable spills, trained personnel with appropriate PPE may proceed with cleanup. For large or unmanageable spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
-
Cleanup of Solid Spills:
-
Cleanup of Liquid Spills (Solutions):
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Do Not Dispose in Regular Trash or Drains: Due to its high water hazard classification, this compound must not be disposed of in the regular trash or washed down the sink.[8][9]
-
Contact EHS: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Independently classify water-polluting chemical substances [service.bremen.de]
- 5. jk-sci.com [jk-sci.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. Substances hazardous to water [wolfsburg.de]
- 9. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
